molecular formula C12H20ClNO4 B3104815 1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate CAS No. 150109-49-2

1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate

カタログ番号: B3104815
CAS番号: 150109-49-2
分子量: 277.74 g/mol
InChIキー: KABQBWZBXBIJNW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate is a useful research compound. Its molecular formula is C12H20ClNO4 and its molecular weight is 277.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-O-tert-butyl 4-O-(chloromethyl) piperidine-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO4/c1-12(2,3)18-11(16)14-6-4-9(5-7-14)10(15)17-8-13/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABQBWZBXBIJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)OCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to 1-(tert-Butoxycarbonyl)-4-(chloromethyl)piperidine-4-carboxylic Acid: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine moiety is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2] Its defined three-dimensional structure allows for the precise spatial orientation of substituents, making it a powerful tool for optimizing drug-target interactions. This technical guide provides an in-depth exploration of 1-(tert-butoxycarbonyl)-4-(chloromethyl)piperidine-4-carboxylic acid, a highly functionalized building block designed for complex molecular architecture. We will dissect its structural attributes, outline robust synthetic strategies, detail its spectroscopic signature, and illuminate its application as a versatile intermediate in the synthesis of advanced pharmaceutical agents. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their discovery programs.

Introduction: The Strategic Value of a C4-Disubstituted Piperidine

In the landscape of synthetic intermediates, building blocks that offer multiple, orthogonally reactive functional groups are of paramount importance. 1-(tert-Butoxycarbonyl)-4-(chloromethyl)piperidine-4-carboxylic acid (CAS No: 150109-49-2) represents a sophisticated example of such a scaffold.[3] Its structure is strategically designed for divergent synthesis:

  • A Piperidine Core: Provides a proven, biocompatible, and conformationally restrained framework.[1]

  • A Quaternary C4 Center: Introduces a fixed three-dimensional arrangement of substituents, avoiding epimerization issues at that position.

  • A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group offers robust protection under a wide range of conditions (e.g., basic hydrolysis, nucleophilic attack, catalytic reduction) while allowing for clean, acid-labile deprotection.[4][5][6] This is fundamental for sequential synthetic operations.

  • An Electrophilic Chloromethyl Group: A reactive handle for introducing nucleophiles via substitution reactions, enabling chain extension or the incorporation of diverse chemical moieties.

  • A Nucleophilic Carboxylic Acid Group: Serves as a key site for amide bond formation, esterification, or reduction, providing a primary vector for linking to other parts of a target molecule.

This combination of features makes it an ideal starting point for constructing complex molecules, such as neurokinin receptor antagonists and other CNS-active agents, where precise control over substituent placement is critical for biological activity.[7][8]

Structural Analysis and Physicochemical Properties

The molecule's utility is intrinsically linked to its structure. The piperidine ring typically adopts a stable chair conformation, which minimizes steric strain. In this conformation, the bulky substituents at the C4 position will occupy positions that influence the overall shape and receptor-binding profile of any derivative.

G start 1-Boc-4-piperidone step1 Strecker Synthesis (KCN, (NH₄)₂CO₃) start->step1 Formation of α-aminonitrile & cyclization intermediate1 Piperidine-4-spiro-5'-hydantoin (Boc protected) step1->intermediate1 step2 Hydantoin Hydrolysis (Ba(OH)₂, H₂O, Δ) intermediate1->step2 Ring opening intermediate2 1-Boc-4-amino- piperidine-4-carboxylic acid step2->intermediate2 step3 Sandmeyer-type Reaction (NaNO₂, HCl, then CuCl) intermediate2->step3 Diazotization & Displacement intermediate3 1-Boc-4-chloro- piperidine-4-carboxylic acid step3->intermediate3 Alternative Intermediate step4 Reduction & Chlorination 1. LiAlH₄ or BH₃ 2. SOCl₂ or Appel Reaction end Target Molecule: 1-Boc-4-(chloromethyl)- piperidine-4-carboxylic acid start_alt 1-Boc-piperidine-4-carboxylic acid ester step_alt1 α-Hydroxymethylation (LDA, HCHO) start_alt->step_alt1 Enolate formation & aldehyde trap intermediate_alt1 1-Boc-4-(hydroxymethyl)- piperidine-4-carboxylic acid ester step_alt1->intermediate_alt1 step_alt2 Chlorination (SOCl₂, Pyridine) intermediate_alt1->step_alt2 Conversion of alcohol to chloride intermediate_alt2 1-Boc-4-(chloromethyl)- piperidine-4-carboxylic acid ester step_alt2->intermediate_alt2 step_alt3 Ester Hydrolysis (LiOH, H₂O/THF) intermediate_alt2->step_alt3 Cleavage of ester step_alt3->end

Figure 2: Plausible synthetic workflow for 1-(tert-butoxycarbonyl)-4-(chloromethyl)piperidine-4-carboxylic acid.
Field-Proven Synthetic Protocol (Illustrative)

This protocol outlines a common, reliable method starting from a suitable piperidine-4-carboxylic acid ester derivative.

Step 1: α-Hydroxymethylation of N-Boc-piperidine-4-carboxylic acid methyl ester

  • Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Solvent and Base: Charge the flask with anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) to the THF.

  • Enolate Formation: Add a solution of N-Boc-piperidine-4-carboxylic acid methyl ester (1.0 equivalent) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation. The causality here is that the strong, non-nucleophilic base LDA is required to deprotonate the α-carbon without attacking the ester carbonyl.

  • Aldehyde Quench: Introduce paraformaldehyde (1.5 equivalents), which has been rigorously dried, to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: Chlorination of the Hydroxymethyl Group

  • Dissolution: Dissolve the purified product from Step 1 in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C and add thionyl chloride (1.2 equivalents) dropwise. A small amount of pyridine may be added as a catalyst. The choice of thionyl chloride is based on its efficacy in converting primary alcohols to alkyl chlorides with the formation of gaseous byproducts (SO₂ and HCl), simplifying purification. [9]3. Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully pour the mixture over ice water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the chlorinated intermediate.

Step 3: Saponification of the Methyl Ester

  • Hydrolysis: Dissolve the chlorinated ester from Step 2 in a mixture of THF and water.

  • Base Addition: Add lithium hydroxide (LiOH) (1.5 equivalents) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Acidification and Extraction: Remove the THF under reduced pressure. Cool the remaining aqueous solution to 0 °C and acidify to pH 3-4 with 1N HCl. The product will often precipitate and can be collected by filtration or extracted with ethyl acetate.

  • Purification: Dry the crude solid product under vacuum to yield the final compound, 1-(tert-butoxycarbonyl)-4-(chloromethyl)piperidine-4-carboxylic acid. [3]

Spectroscopic Characterization

Unambiguous structural confirmation is critical. The following data represent the expected spectroscopic signatures for the target molecule, essential for quality control and reaction monitoring.

Table 2: Expected Spectroscopic Data

Technique Signature Assignment
¹H NMR (400 MHz, CDCl₃)δ ~1.45 (s, 9H)δ ~1.7-2.1 (m, 4H)δ ~3.2-3.8 (m, 4H)δ ~3.7 (s, 2H)δ ~10-12 (br s, 1H)(CH₃)₃C- of Boc groupPiperidine -CH₂- at C3 and C5Piperidine -CH₂- at C2 and C6-CH₂Cl group-COOH proton
¹³C NMR (100 MHz, CDCl₃)δ ~28.4δ ~35.0δ ~40.0δ ~48.0δ ~50.0δ ~80.5δ ~154.8δ ~178.0(CH₃)₃C - of Boc groupPiperidine C3 and C5Piperidine C2 and C6Quaternary C4-C H₂Cl group-(C H₃)₃C - of Boc group-C =O of Boc carbamate-C OOH of carboxylic acid
IR (KBr, cm⁻¹) ~3300-2500 (broad)~2975, 2860~1740~1690~1160~750O-H stretch of carboxylic acidC-H stretch (aliphatic)C=O stretch of carboxylic acidC=O stretch of Boc carbamateC-O stretchC-Cl stretch
Mass Spec (ESI-) [M-H]⁻ at m/z 276.7Deprotonated molecular ion

Applications in Drug Discovery: A Bifunctional Linchpin

The true value of 1-(tert-butoxycarbonyl)-4-(chloromethyl)piperidine-4-carboxylic acid lies in its capacity to serve as a central scaffold for building complex molecular libraries. The two distinct reactive sites allow for a modular and divergent synthetic approach.

cluster_0 Carboxylic Acid Chemistry cluster_1 Chloromethyl Chemistry scaffold Central Scaffold (1-Boc-4-(chloromethyl)piperidine-4-carboxylic acid) amide_bond Amide Bond Formation (EDC, HOBt) scaffold->amide_bond ester_bond Esterification (DCC, DMAP) scaffold->ester_bond sn2 Nucleophilic Substitution (Sₙ2) (NaH, DMF) scaffold->sn2 amine Amine (R¹-NH₂) amine->amide_bond alcohol Alcohol (R¹-OH) alcohol->ester_bond product_amide Amide Derivative (Scaffold-C(O)NH-R¹) amide_bond->product_amide product_ester Ester Derivative (Scaffold-C(O)O-R¹) ester_bond->product_ester deprotection Boc Deprotection (TFA or HCl) product_amide->deprotection product_ester->deprotection nucleophile Nucleophile (Nu-R²) nucleophile->sn2 product_sn2 Substituted Derivative (Scaffold-CH₂-Nu-R²) sn2->product_sn2 product_sn2->deprotection final_product Final Biologically Active Molecule deprotection->final_product

Figure 3: Role as a divergent scaffold in medicinal chemistry.

Example Application: Synthesis of Neurokinin-1 (NK-1) Receptor Antagonists

The NK-1 receptor is a G-protein coupled receptor involved in pain transmission and inflammation, making it a key target for novel analgesics and antiemetics. [7][8]Many potent NK-1 antagonists feature a substituted piperidine core. Our title compound is an ideal starting point for such molecules.

  • Amide Coupling: The carboxylic acid can be coupled with a chiral amine using standard peptide coupling reagents (e.g., EDC, HOBt) to install a key pharmacophoric element.

  • Nucleophilic Substitution: The chloromethyl group can be displaced by a phenoxide or other aromatic nucleophile to introduce another crucial binding moiety.

  • Deprotection and Final Modification: The Boc group can be removed with trifluoroacetic acid (TFA) or HCl in an organic solvent, revealing the piperidine nitrogen. [6][10]This amine can then be alkylated or acylated to complete the synthesis of the target antagonist.

Safety and Handling

As with all laboratory reagents, proper safety precautions must be observed.

  • Hazard Statements: Based on similar structures, the compound should be considered harmful if swallowed and may cause skin and serious eye irritation. [11]* Personal Protective Equipment (PPE): Always use a chemical fume hood, safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

  • Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature. [3]

Conclusion

1-(tert-Butoxycarbonyl)-4-(chloromethyl)piperidine-4-carboxylic acid is more than a mere chemical intermediate; it is a testament to rational molecular design for the acceleration of drug discovery. Its pre-installed, orthogonally reactive functional groups on a privileged piperidine scaffold provide medicinal chemists with a powerful tool for the efficient construction of complex and diverse chemical libraries. The self-validating nature of its synthetic utility—grounded in fundamental principles of protection, activation, and selective reaction—ensures its continued relevance in the pursuit of novel therapeutics.

References

  • Vertex AI Search. (2026). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Google Cloud.
  • Tokyo Chemical Industry Co., Ltd. (2026). tert-Butoxycarbonylation (Boc) Reagents [Protecting Reagents]. TCI Chemicals.
  • Varlamov, A. V., et al. (2023).
  • Wikipedia. (2025). tert-Butyloxycarbonyl protecting group. Wikipedia.
  • ResearchGate. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • BenchChem. (2025). The Role of Tert-Butyloxycarbonyl (Boc) Protecting Groups in Peptide Synthesis: A Technical Guide. BenchChem.
  • Chem-Station. (2018). tert-ブトキシカルボニル保護基 Boc Protecting Group.
  • ChemScene. (n.d.). 1-tert-Butyl 4-methyl 4-(3-chloropropyl)
  • Sigma-Aldrich. (n.d.). tert-Butyl 4-(4-chlorophenyl)
  • MolCore. (n.d.). 1-O-tert-butyl 4-O-methyl 4-(chloromethyl)
  • BenchChem. (2025). Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide. BenchChem.
  • PubMed. (2005). Synthesis of 1-tert-butyl-4-chloropiperidine: generation of an N-tert-butyl group by the reaction of a dimethyliminium salt with methylmagnesium chloride.
  • 3W Pharm. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • PubMed. (2011). 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis.
  • MDPI. (2018). Application of Neurokinin-1 Receptor in Targeted Strategies for Glioma Treatment. Part I: Synthesis and Evaluation of Substance P Fragments Labeled with 99m Tc and 177 Lu as Potential Receptor Radiopharmaceuticals. MDPI.

Sources

An In-depth Technical Guide to 1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Piperidine Scaffolds in Medicinal Chemistry

The piperidine ring is a cornerstone in the architecture of a vast array of pharmaceuticals, recognized as a privileged scaffold due to its frequent appearance in both natural products and synthetic drugs.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that allows for the precise spatial orientation of functional groups, a critical factor in optimizing drug-target interactions.[3] The ability to modify the piperidine core at various positions enables medicinal chemists to fine-tune the physicochemical and pharmacological properties of a molecule, such as solubility, receptor binding affinity, and oral bioavailability.[1]

This guide focuses on a particularly valuable derivative: 1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate (CAS No. 150109-49-2). This bifunctional molecule is a highly useful building block in organic synthesis, particularly in the construction of complex molecules for drug discovery. Its utility stems from the presence of two key functionalities: a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and a reactive chloromethyl group at the 4-position, alongside a carboxylic acid also at the 4-position. This orthogonal arrangement of functional groups allows for a stepwise and controlled elaboration of the molecular structure, making it a strategic asset in the synthesis of novel therapeutic agents.

This technical guide will provide a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate, serving as a vital resource for researchers and scientists in the field of drug development.

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis. The key properties of 1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate are summarized in the table below.

PropertyValueReference
IUPAC Name 1-(tert-butoxycarbonyl)-4-(chloromethyl)piperidine-4-carboxylic acid
CAS Number 150109-49-2[4]
Molecular Formula C12H20ClNO4
Molecular Weight 277.74 g/mol
Appearance White to off-white solid
Storage Sealed in a dry environment at room temperature.[4]
  • ¹H NMR: Expected signals would include a singlet for the tert-butyl group around 1.4 ppm, multiplets for the piperidine ring protons between 1.5 and 4.0 ppm, and a singlet for the chloromethyl protons around 3.6 ppm.

  • ¹³C NMR: Key signals would be observed for the carbonyl carbons of the Boc and carboxylic acid groups (around 155 and 175 ppm, respectively), the quaternary carbon of the tert-butyl group (around 80 ppm), the carbons of the piperidine ring, and the chloromethyl carbon.

  • IR Spectroscopy: Characteristic absorption bands would be present for the C=O stretching of the carbamate and carboxylic acid (around 1680-1740 cm⁻¹), C-O stretching, and C-Cl stretching.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the Boc group.

Synthesis of 1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate

A robust and reproducible synthesis is crucial for the utility of any chemical building block. While a specific, detailed experimental protocol for 1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate is not widely published, a reliable synthetic route can be logically constructed based on well-established organic chemistry principles and published procedures for analogous compounds.[1][2] The proposed synthesis involves a multi-step sequence starting from 4-piperidone monohydrate hydrochloride.

G A 4-Piperidone Monohydrate HCl B Piperidine-4-spiro-5'-hydantoin A->B Bucherer-Bergs Reaction (NH4)2CO3, KCN C 1-Boc-piperidine-4-spiro-5'-hydantoin B->C Boc Protection (Boc)2O, Base D 1-Boc-4-aminopiperidine-4-carboxylic acid C->D Hydantoin Hydrolysis KOH E 1-Boc-4-hydroxymethylpiperidine-4-carboxylic acid (hypothetical intermediate) D->E Diazotization & Hydrolysis NaNO2, H+ then H2O (hypothetical step) F 1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate E->F Chlorination SOCl2 or similar

Caption: Proposed synthetic workflow for 1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate.

Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the synthesis of similar 4-substituted piperidine-4-carboxylic acids.[1][2]

Step 1: Synthesis of Piperidine-4-spiro-5'-hydantoin

  • In a round-bottomed flask, dissolve 4-piperidone monohydrate hydrochloride and ammonium carbonate in a mixture of methanol and water.

  • To the stirred solution, add a solution of potassium cyanide in water dropwise. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Seal the flask and stir the reaction mixture at room temperature for 48 hours.

  • Concentrate the reaction mixture under reduced pressure and cool to induce precipitation.

  • Collect the solid by filtration, wash with cold water, and dry to yield piperidine-4-spiro-5'-hydantoin.

Step 2: N-Boc Protection

  • Suspend the piperidine-4-spiro-5'-hydantoin in a suitable solvent such as 1,2-dimethoxyethane.

  • Add triethylamine, followed by di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the mixture vigorously at room temperature for 72 hours.

  • Collect the resulting solid by filtration and dry under vacuum to obtain 1-Boc-piperidine-4-spiro-5'-hydantoin.

Step 3: Hydrolysis to 1-Boc-4-aminopiperidine-4-carboxylic acid

  • Suspend the N-Boc protected hydantoin in a mixture of tetrahydrofuran (THF) and aqueous potassium hydroxide.

  • Stir the mixture vigorously at room temperature for 4 hours.

  • Perform a work-up by separating the aqueous layer, washing the organic layer, and combining the aqueous phases.

  • Cool the aqueous solution and acidify with concentrated hydrochloric acid to a pH of approximately 6.5 to precipitate the product.

  • Collect the white solid by filtration, wash with cold water, and dry to yield 1-Boc-4-aminopiperidine-4-carboxylic acid.

Step 4: Conversion of the Amino Group to a Hydroxymethyl Group (Hypothetical)

This step is a logical but unconfirmed transformation for this specific substrate. A standard method for converting a primary amine to an alcohol is via diazotization followed by hydrolysis.

  • Dissolve the 1-Boc-4-aminopiperidine-4-carboxylic acid in an acidic aqueous solution at 0 °C.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

  • The resulting solution containing the hypothetical 1-Boc-4-hydroxymethylpiperidine-4-carboxylic acid would then be used in the next step.

Step 5: Chlorination of the Hydroxymethyl Group

The conversion of a primary alcohol to a primary chloride is a standard transformation in organic synthesis.

  • To the solution from the previous step (or a solution of the isolated hydroxymethyl intermediate), add a chlorinating agent such as thionyl chloride (SOCl₂) or cyanuric chloride. This reaction is typically performed in an inert solvent like dichloromethane (DCM) at 0 °C to room temperature.

  • After the reaction is complete, as monitored by TLC or LC-MS, the reaction is quenched, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization to yield the final product, 1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate.

Key Chemical Reactions and Reactivity

The synthetic utility of 1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate is derived from the distinct reactivity of its functional groups.

Nucleophilic Substitution at the Chloromethyl Group

The primary reaction of the chloromethyl group is bimolecular nucleophilic substitution (Sₙ2). The chlorine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles.

G cluster_0 1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate Nu: Nu: CH2Cl CH2Cl Nu:->CH2Cl Sₙ2 attack Cl- Cl- CH2Cl->Cl- Loss of leaving group

Caption: General Sₙ2 reaction at the chloromethyl group.

Common nucleophiles that can be employed include:

  • Amines (N-alkylation): Primary and secondary amines react to form the corresponding secondary and tertiary amines, respectively. This is a widely used method for introducing the piperidine moiety onto a nitrogen-containing scaffold.

  • Alcohols and Phenols (O-alkylation): Alkoxides and phenoxides can displace the chloride to form ethers.

  • Thiols (S-alkylation): Thiolates readily react to form thioethers.

  • Carboxylates: Reaction with carboxylate salts yields esters.

  • Azides: Sodium azide can be used to introduce an azido group, which can be further reduced to a primary amine.

The choice of solvent is critical for Sₙ2 reactions. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are generally preferred as they solvate the cation but not the nucleophile, thereby increasing the nucleophile's reactivity.

Deprotection of the N-Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

G A N-Boc Protected Piperidine B Piperidinium Salt A->B Acidic Conditions (e.g., TFA, HCl)

Caption: Deprotection of the N-Boc group.

Standard Boc Deprotection Protocol:

  • Dissolve the N-Boc protected piperidine derivative in a suitable solvent, typically dichloromethane (DCM).

  • Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 4M HCl in dioxane).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, the excess acid and solvent are removed under reduced pressure to yield the corresponding piperidinium salt.

The ability to selectively deprotect the piperidine nitrogen allows for subsequent functionalization at this position, such as acylation, alkylation, or arylation.

Applications in Drug Discovery and Development

The unique structural features of 1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate make it a valuable intermediate in the synthesis of a wide range of biologically active molecules. While specific examples detailing the use of CAS 150109-49-2 are not prevalent in publicly accessible literature, its utility can be inferred from the applications of closely related piperidine building blocks in the development of novel therapeutics.

Scaffold for Kinase Inhibitors

The piperidine ring is a common feature in many kinase inhibitors. The rigid structure of the ring helps to position key pharmacophoric elements for optimal interaction with the kinase active site. The chloromethyl group of the title compound can be used to attach the piperidine scaffold to a heterocyclic core, a common strategy in the design of kinase inhibitors. For instance, derivatives of 4-aminopiperidine-4-carboxylic acid have been utilized in the synthesis of potent inhibitors of Protein Kinase B (Akt), a key target in cancer therapy.[5]

Intermediates for G-Protein Coupled Receptor (GPCR) Ligands

Piperidine derivatives are frequently found in ligands for G-protein coupled receptors (GPCRs), a large family of transmembrane receptors that are the targets of a significant portion of modern medicines. The ability to introduce diverse substituents onto the piperidine ring via the chloromethyl handle allows for the exploration of structure-activity relationships (SAR) and the optimization of ligand binding and functional activity.

Building Blocks for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are a novel class of therapeutic agents that function by inducing the degradation of specific target proteins. These heterobifunctional molecules consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. Piperidine-containing moieties are often incorporated into the linker or as part of the E3 ligase ligand. The reactive nature of 1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate makes it a suitable building block for the construction of these complex molecules.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling 1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate is a strategically important building block for medicinal chemistry and drug discovery. Its bifunctional nature, with an orthogonally protected nitrogen and a reactive chloromethyl group, provides a versatile platform for the synthesis of complex and diverse molecular architectures. A solid understanding of its chemical properties, reactivity, and synthetic accessibility is essential for its effective utilization in the development of the next generation of therapeutic agents. This guide provides a foundational understanding to empower researchers and scientists in their pursuit of innovative medicines.

References

  • Hammarström, L. G. J., Fu, Y., Vail, S., Hammer, R. P., & McLaughlin, M. L. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses. [Link]

  • Fun, H.-K., Arshad, S., Dinesh, Vivek, S., & Nagaraja, G. K. (2010). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3199. [Link]

Sources

1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate solubility

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 1-tert-Butyl 4-(chloromethyl)piperidine-1,4-dicarboxylate

Authored by: A Senior Application Scientist

Publication Date: March 21, 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-tert-butyl 4-(chloromethyl)piperidine-1,4-dicarboxylate, a versatile building block in modern drug discovery. Recognizing the scarcity of public-domain solubility data for this specific intermediate, this document emphasizes robust methodology over pre-existing data. It is designed for researchers, medicinal chemists, and process development scientists, offering not only detailed experimental protocols but also the scientific rationale behind them. We will explore the compound's predicted physicochemical properties, outline a systematic approach for solubility profiling across a range of pharmaceutically relevant solvents, and provide a self-validating experimental workflow using the gold-standard shake-flask method. The goal is to empower scientists to generate reliable, reproducible solubility data, which is fundamental for informed decision-making in reaction optimization, purification, and formulation development.

Introduction: The Strategic Importance of Piperidine Scaffolds

The piperidine ring is a cornerstone of medicinal chemistry, appearing as a core structural motif in a vast number of pharmaceuticals.[1][2] Its prevalence is due to its ability to confer desirable physicochemical properties, including modulating basicity and lipophilicity, while providing a rigid conformational scaffold for presenting functional groups to biological targets.[1] Piperidine derivatives are integral to drugs across numerous therapeutic areas, including potent analgesics like Fentanyl, central nervous system stimulants such as Methylphenidate, and antipsychotics like Haloperidol.[1]

The subject of this guide, 1-tert-butyl 4-(chloromethyl)piperidine-1,4-dicarboxylate (specifically, 1-(tert-butoxycarbonyl)-4-(chloromethyl)piperidine-4-carboxylic acid, CAS: 150109-49-2), is a highly functionalized intermediate. It features:

  • A Boc-protected nitrogen , which allows for controlled deprotection and subsequent derivatization.

  • A quaternary carbon bearing both a carboxylic acid and a chloromethyl group, offering two distinct points for chemical modification.

This dual functionality makes it an exceptionally versatile building block for constructing complex molecular architectures.[3] However, to effectively utilize this intermediate, a thorough understanding of its solubility is not just beneficial—it is critical. Solubility dictates the choice of reaction solvents, influences purification strategies (crystallization vs. chromatography), and is a key determinant of a final drug candidate's developability under the Biopharmaceutics Classification System (BCS).[4]

This guide will provide the necessary tools to systematically profile the solubility of this compound.

Physicochemical Profile and Predicted Solubility Behavior

While experimental data is not widely published, we can predict the behavior of 1-tert-butyl 4-(chloromethyl)piperidine-1,4-dicarboxylate based on its structure. These computational predictions serve as a valuable starting point for experimental design.

PropertyValue / StructureSource & Implication
Chemical Structure Structure for CAS 150109-49-2
CAS Number 150109-49-2[5]
Molecular Formula C₁₂H₂₀ClNO₄[5]
Molecular Weight 277.74 g/mol [5]
Predicted logP ~2.5 - 3.2Based on related structures.[6] A moderately lipophilic character is suggested, predicting better solubility in organic solvents than in water.
Predicted pKa ~4.0 - 5.0Estimated for the carboxylic acid group. This suggests that aqueous solubility will be highly pH-dependent, increasing significantly in basic conditions as the carboxylate salt is formed.
Hydrogen Bond Donors 1 (from COOH)[6]
Hydrogen Bond Acceptors 4 (from C=O, O-C, COOH)[6]

The fundamental principle of "like dissolves like" suggests that this compound, with its mix of a lipophilic tert-butyl group and polar carboxyl/ester functions, will exhibit nuanced solubility across different solvent classes.[7]

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the thermodynamic equilibrium solubility is the shake-flask method .[7][8] This technique ensures that the solvent is fully saturated with the compound, providing a true measure of its solubility limit at a given temperature. What follows is a detailed, field-proven protocol.

Causality Behind Experimental Choices
  • Why Excess Solid? To ensure the solution reaches its maximum saturation point, an excess of the solid compound is necessary. Visually confirming the presence of undissolved material at the end of the experiment is a key validation step.[9]

  • Why 24-72 Hours Agitation? Reaching true equilibrium is not instantaneous. For complex organic molecules, this extended period allows for the dissolution process to complete, breaking down any kinetic barriers and ensuring the measured concentration is stable and reflects thermodynamic reality.[4][8]

  • Why Temperature Control? Solubility is highly temperature-dependent. For biopharmaceutical relevance, experiments are often conducted at 37 ± 1 °C.[8] For chemical process development, room temperature (e.g., 20-25 °C) is also critical.

  • Why Centrifugation and Filtration? This two-step process is crucial for completely separating the saturated liquid phase from the undissolved solid. Centrifugation pellets the bulk of the solid, while a fine syringe filter (e.g., 0.22 µm PTFE) removes any remaining suspended microparticles that could artificially inflate the measured concentration.[7]

Step-by-Step Protocol: Shake-Flask Method
  • Preparation: Add an excess amount of 1-tert-butyl 4-(chloromethyl)piperidine-1,4-dicarboxylate to a series of glass vials. A good starting point is ~10-20 mg of solid per 1 mL of solvent.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected test solvent to the corresponding vials. Recommended solvents include:

    • Aqueous: Purified Water, Phosphate-Buffered Saline (PBS, pH 7.4)

    • Polar Protic: Ethanol, Methanol

    • Polar Aprotic: DMSO, Acetonitrile (ACN), Tetrahydrofuran (THF)

    • Non-Polar: Toluene, Dichloromethane (DCM)

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stir plate with a magnetic stir bar in each vial. Agitate at a constant temperature (e.g., 25 °C or 37 °C) for 24 to 72 hours.[7][9]

  • Phase Separation: a. Remove the vials and allow them to stand for a short period to let the solid settle. b. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.[7] c. Carefully draw the supernatant using a pipette and filter it through a 0.22 µm chemically inert syringe filter (e.g., PTFE) into a clean analysis vial.[7] This filtered liquid is your saturated solution.

  • Analysis: a. Dilute a known volume of the saturated solution with a suitable mobile phase to bring the concentration within the linear range of your analytical method. b. Quantify the compound's concentration using a validated High-Performance Liquid Chromatography (HPLC) method with a calibration curve.[7][10]

  • Data Reporting: Calculate the original solubility, accounting for the dilution factor. Report the results in mg/mL and mol/L at the specified temperature.[7]

Visualizing the Workflow

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Quantification prep1 Add Excess Solid to Vial prep2 Add Known Volume of Solvent prep1->prep2 Precise V equil Agitate for 24-72h at Constant Temp prep2->equil sep1 Centrifuge to Pellet Solid equil->sep1 Equilibrium Reached sep2 Filter Supernatant (0.22 µm PTFE) sep1->sep2 Clear Supernatant analysis1 Dilute Saturated Solution sep2->analysis1 Saturated Sample analysis2 Inject on HPLC (with Calibration Curve) analysis1->analysis2 analysis3 Calculate Solubility (mg/mL, Molarity) analysis2->analysis3

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Data Presentation and Interpretation

The generated data should be compiled into a clear, comparative table.

Table 1: Solubility Profile of 1-tert-butyl 4-(chloromethyl)piperidine-1,4-dicarboxylate at 25°C

Solvent Class Solvent Solubility (mg/mL) Solubility (M) Observations
Aqueous Water [Experimental Data] [Calculated Data] Expected to be low.
PBS (pH 7.4) [Experimental Data] [Calculated Data] May be higher than water due to salt formation.
Polar Protic Ethanol [Experimental Data] [Calculated Data]
Methanol [Experimental Data] [Calculated Data]
Polar Aprotic DMSO [Experimental Data] [Calculated Data] Often a very good solvent for stock solutions.[10]
Acetonitrile [Experimental Data] [Calculated Data]
THF [Experimental Data] [Calculated Data]
Non-Polar Dichloromethane [Experimental Data] [Calculated Data]

| | Toluene | [Experimental Data] | [Calculated Data] | |

Interpreting the Results:

  • High solubility in DCM/Toluene would suggest these are excellent choices for synthetic reaction media.

  • Moderate solubility in Ethanol/Methanol could indicate these are good candidates for crystallization solvents, possibly with an anti-solvent like water.

  • Low solubility in PBS (pH 7.4) is a critical finding for drug development. It may flag potential issues with bioavailability. To quantify this risk, one can calculate the Dose Number (Do) , defined as the dose divided by the product of solubility and a standard volume of 250 mL.[4] A Do greater than 1 suggests that solubility may be a limiting factor for oral absorption.[4]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound must be obtained from the supplier and followed, general precautions for related chemical classes should be observed.

  • Chemical Class: Chlorinated organic compounds, piperidine derivatives.

  • Potential Hazards: Based on analogous structures, this compound may cause skin and serious eye irritation.[11] It may also be harmful if swallowed.

  • Handling Recommendations:

    • Handle in a well-ventilated area or a chemical fume hood.[12]

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid breathing dust.[12]

    • Store in a cool, dry place in a tightly sealed container.[12]

Conclusion

The utility of a versatile chemical intermediate like 1-tert-butyl 4-(chloromethyl)piperidine-1,4-dicarboxylate is directly tied to a practical understanding of its physical properties. While public data may be limited, this guide provides the complete methodological framework necessary for any research or development team to generate high-quality, reliable solubility data. By employing the gold-standard shake-flask protocol and interpreting the results within the context of both chemical synthesis and biopharmaceutics, scientists can de-risk projects, accelerate timelines, and make more informed decisions in the complex process of drug discovery and development.

References

  • Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
  • RAYTOR. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 3). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • (n.d.). The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide.
  • World Health Organization (WHO). (n.d.). Annex 4.
  • (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
  • BenchChem. (n.d.). The Role of Substituted Piperidines in Pharmaceutical Synthesis: A Focus on Key Intermediates.
  • NextSDS. (n.d.). tert-butyl 4-(chloromethyl)-4-cyanopiperidine-1-carboxylate — Chemical Substance Information.
  • (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Cayman Chemical. (2025, September 22). Safety Data Sheet.
  • ChemScene. (n.d.). 1-tert-Butyl 4-methyl 4-(3-chloropropyl)piperidine-1,4-dicarboxylate.
  • Sunway Pharm. (n.d.). 1-tert-Butyl 4-chloromethyl piperidine-1,4-dicarboxylate - CAS:150109-49-2.

Sources

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the safety protocols and handling procedures for 1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate (CAS No. 150109-49-2), a key building block in modern medicinal chemistry. As a senior application scientist, the following content is synthesized from both established chemical safety principles and data extrapolated from structurally analogous compounds, ensuring a robust framework for its safe utilization in a research and development setting. The protocols herein are designed to be self-validating systems, emphasizing the causality behind each safety recommendation to foster a proactive safety culture.

Compound Profile and Hazard Identification

1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate is a bifunctional molecule featuring a protected piperidine nitrogen (Boc group) and a reactive chloromethyl group. This structure makes it a valuable intermediate for introducing the piperidine-4-carboxylate moiety in drug discovery programs.

While a specific Safety Data Sheet (SDS) for this exact compound is not consistently available, a comprehensive hazard assessment can be constructed by examining closely related analogs. Structurally similar compounds, such as 1-Boc-piperidine-4-carboxylic acid, tert-butyl 4-(bromomethyl)piperidine-1-carboxylate, and 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate, consistently exhibit a clear hazard profile.[1][2] Based on this data, 1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate should be handled as a compound that is:

  • A skin irritant. [1][3]

  • A serious eye irritant. [1][3]

  • Potentially harmful if inhaled, causing respiratory tract irritation. [1]

  • Potentially harmful if swallowed. [2]

The primary reactive center from a safety perspective is the chloromethyl group, which can act as an alkylating agent. This reactivity is the likely mechanistic basis for its irritant properties. The tert-butoxycarbonyl (Boc) protecting group is stable under neutral and basic conditions but can liberate isobutylene and carbon dioxide under strong acidic conditions, which should be considered during experimental design and waste disposal.

Table 1: GHS Hazard Profile based on Analogous Compounds
Hazard StatementGHS CodeSignal WordCommon Analogs Exhibiting this Hazard
Causes skin irritationH315Warning1-Boc-piperidine-4-carboxylic acid[1][3], 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate, tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate[2]
Causes serious eye irritationH319Warning1-Boc-piperidine-4-carboxylic acid[1][3], 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate, tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate[2]
May cause respiratory irritationH335Warning1-Boc-piperidine-4-carboxylic acid[1], 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate
Harmful if swallowedH302Warningtert-Butyl 4-(bromomethyl)piperidine-1-carboxylate[2]

Core Safety Directives: Engineering and Personal Protective Equipment

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate Personal Protective Equipment (PPE), is essential.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure by containing the chemical at its source.

  • Fume Hood: All weighing, handling, and reactions involving this compound must be conducted in a certified chemical fume hood.[4][5] This is critical to prevent inhalation of any dust or aerosols.[4]

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[4]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is dictated by the identified hazards of skin/eye irritation and potential respiratory effects.

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[5] Standard safety glasses with side shields are insufficient to protect against potential splashes or fine dust.

  • Hand Protection: Nitrile gloves are the recommended minimum. It is crucial to inspect gloves for any defects before use and to practice proper glove removal techniques to avoid skin contamination.[5] For extended operations or when handling larger quantities, consider double-gloving.

  • Body Protection: A standard laboratory coat must be worn and kept fully fastened.[5]

  • Respiratory Protection: Under normal operating conditions within a fume hood, a respirator should not be necessary. However, in the event of a spill or a failure of engineering controls, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be available for emergency use.

PPE_Workflow cluster_Pre_Handling Pre-Handling Checks cluster_Handling Handling Protocol cluster_Post_Handling Post-Handling & Disposal Verify Fume Hood Verify Fume Hood Certification is Current Inspect PPE Inspect PPE for Integrity (Gloves, Goggles) Don PPE Don Required PPE: - Goggles - Nitrile Gloves - Lab Coat Inspect PPE->Don PPE Proceed if OK Work in Hood Conduct All Operations in Fume Hood Don PPE->Work in Hood Keep Sash Low Maintain Low Sash Position Work in Hood->Keep Sash Low Dispose Waste Dispose of Contaminated Waste in Labeled Container Keep Sash Low->Dispose Waste Doff PPE Doff PPE Correctly (Gloves Last) Dispose Waste->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: Standard workflow for handling the compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to maintaining the integrity of the compound and ensuring user safety.

Handling
  • Avoid Dust Generation: This compound is likely a solid. Handle it carefully to avoid creating dust.[6] Use appropriate tools (e.g., spatulas) for transfers.

  • Inert Atmosphere: For long-term storage and to prevent any potential degradation, especially if used in moisture-sensitive reactions, storing under an inert atmosphere (e.g., argon or nitrogen) is good practice.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[5]

Storage
  • Container: Keep the container tightly closed to prevent moisture ingress and contamination.[4][5]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[4][5]

  • Incompatible Materials: Avoid storage with strong oxidizing agents and strong acids. The Boc group is acid-labile, and the chloromethyl group can be oxidized.

Emergency Procedures: A Self-Validating System

Preparedness for accidental exposure or release is a critical component of a robust safety plan.

Table 2: First-Aid Measures
Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3][5] Seek medical attention if irritation develops or persists.[3]
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing.[3][5] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Call a physician or poison control center immediately.
Accidental Release Measures

In the event of a spill, the primary goals are to contain the spill, prevent its spread, and protect personnel.

Spill_Response Start Evacuate Evacuate Area Alert Others Start->Evacuate Assess Assess Spill Size| Is it safe to handle? Evacuate:f1->Assess:f0 Don PPE Don Additional PPE (Respirator, if needed) Assess:f1->Don PPE Yes Call EHS Contact Emergency Services / EHS Assess:f1->Call EHS No Contain Cover with Absorbent (e.g., vermiculite) Don PPE->Contain:f0 Collect Sweep up carefully Avoid raising dust Contain:f1->Collect:f0 Dispose Place in a sealed, labeled waste container Collect:f1->Dispose Decontaminate Decontaminate Spill Area and tools Dispose->Decontaminate

Caption: Logical flow for responding to a chemical spill.

Disposal Considerations

All waste generated from the use of this compound must be treated as hazardous chemical waste.

  • Waste Containers: Collect waste solids and any contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed container.

  • Disposal Vendor: Dispose of the waste through a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations.[4] Do not dispose of down the drain.[6]

By understanding the mechanistic basis of the potential hazards and implementing these multi-layered, self-validating safety protocols, researchers can confidently and safely utilize 1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate in their critical drug discovery and development endeavors.

References

  • 1-Boc-piperidine-4-carboxylic acid - DC Fine Chemicals. DC Fine Chemicals. [Link]

  • 1-tert-Butyl 4-chloromethyl piperidine-1,4-dicarboxylate 95%. AiFChem, an Xtalpi Company. [Link]

  • tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate. PubChem. [Link]

  • Methyl 1-Boc-4-(chloromethyl)piperidine-4-carboxylate — Chemical Substance Information. Chemical Substance Information. [Link]

  • MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.pdf. Ubigene. [Link]

  • SDS US - Materion. Materion. [Link]

  • Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Link]

  • tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate. PubChem. [Link]

Sources

Role of 1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Role of 1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate in Medicinal Chemistry

Introduction: The Piperidine Scaffold and the Emergence of Constrained Building Blocks

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast number of FDA-approved pharmaceuticals and biologically active compounds.[1][2] Its saturated, six-membered heterocyclic structure allows for the precise three-dimensional positioning of substituents, enabling high-affinity interactions with biological targets. Furthermore, the piperidine nitrogen can serve as a basic handle to modulate physicochemical properties such as solubility and pKa, which are critical for drug-like characteristics.

Within the expansive library of piperidine-based synthons, 1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate (CAS 150109-49-2) emerges as a particularly valuable and sophisticated building block. This molecule is distinguished by its unique trifunctional nature:

  • An N-Boc protecting group , which offers robust protection under a wide range of conditions while allowing for facile deprotection under acidic conditions.

  • A quaternary carboxylic acid at the 4-position, which introduces a key acidic functional group and a point for further derivatization.

  • A chloromethyl group , also at the 4-position, which acts as a potent and selective electrophilic handle for alkylation reactions.

This specific arrangement of functional groups on a rigid piperidine core provides medicinal chemists with a powerful tool for creating sterically constrained molecules, accessing novel chemical space, and developing sophisticated molecular architectures such as spirocycles. This guide will provide an in-depth analysis of the synthesis, reactivity, and strategic applications of this key intermediate in drug discovery programs.

Physicochemical Properties and Synthesis

A thorough understanding of a building block's properties and origins is paramount to its effective deployment in a synthetic campaign.

Data Presentation: Physicochemical Characteristics
PropertyValueSource/Method
CAS Number 150109-49-2Chemical Abstracts Service
Molecular Formula C₁₂H₂₀ClNO₄-
Molecular Weight 277.74 g/mol -
Appearance White to off-white solidSupplier Data
Melting Point Not widely reportedSupplier Data
Boiling Point Not widely reportedSupplier Data
Proposed Synthesis Pathway

While specific literature detailing the synthesis of 1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate is not abundant, a logical and efficient pathway can be constructed based on well-established transformations of related piperidine derivatives.[3][4] The synthesis originates from the commercially available 1-Boc-piperidine-4-carboxylic acid.

The overall synthetic workflow can be visualized as a two-step process starting from the protected amino acid.

G cluster_0 Synthesis of 1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate A 1-Boc-piperidine-4-carboxylic acid B Step 1: Reduction (e.g., BH₃·THF or LiAlH₄) A->B C tert-Butyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate B->C D Step 2: Chlorination (e.g., SOCl₂, MsCl/LiCl) C->D E 1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate D->E

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

Step 1: Reduction of 1-Boc-piperidine-4-carboxylic acid to tert-Butyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate

  • To a stirred solution of 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Argon), add borane-tetrahydrofuran complex (BH₃·THF, ~1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the intermediate alcohol.

Causality Behind Experimental Choices:

  • BH₃·THF: This reagent is chosen for its chemoselectivity in reducing carboxylic acids in the presence of the Boc-protecting group, which is sensitive to harsher reducing agents or strong acids.

  • Anhydrous Conditions: Borane reagents react violently with water, necessitating the use of dry solvents and an inert atmosphere.

  • Quenching: The careful, low-temperature quenching with methanol and then a mild acid source (NH₄Cl) is crucial to safely decompose any excess borane and hydrolyze the borate-ester intermediate without cleaving the Boc group.

Step 2: Chlorination of tert-Butyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate

  • Dissolve the alcohol intermediate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere.

  • Add triethylamine (Et₃N, ~1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, ~1.2 eq).

  • Stir the reaction at 0 °C for 1-2 hours.

  • Add lithium chloride (LiCl, ~5.0 eq) and N,N-dimethylformamide (DMF) as a co-solvent.

  • Warm the mixture to room temperature or slightly above (e.g., 40-50 °C) and stir for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Dilute the reaction mixture with water and extract with DCM (3x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the final compound, 1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate.

Causality Behind Experimental Choices:

  • Two-step Chlorination (Mesylation followed by Displacement): This is a reliable method for converting primary alcohols to chlorides, especially for substrates that may be prone to side reactions like elimination under harsher conditions (e.g., using thionyl chloride directly). The intermediate mesylate is an excellent leaving group, readily displaced by the chloride ion.

  • LiCl and DMF: Lithium chloride serves as the chloride source. DMF is a polar aprotic solvent that enhances the solubility of LiCl and promotes the SN2 displacement reaction.

Core Reactivity and Strategic Applications in Synthesis

The synthetic utility of 1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate is centered on the electrophilic nature of the chloromethyl group. This functionality serves as a handle to introduce the constrained piperidine-4-carboxylate scaffold onto a wide variety of nucleophilic molecules.

G cluster_0 Key Reactivity of the Building Block A 1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate C Alkylated Product A->C Alkylation B Nucleophile (Nu-H) e.g., R-NH₂, R-SH, R-OH B->A SN2 Attack D Deprotection (e.g., TFA, HCl) C->D E Final Product with Free Piperidine NH D->E

Caption: General reaction scheme illustrating the core reactivity.

Application 1: Synthesis of Spirocyclic Piperidines

Spirocyclic scaffolds are of immense interest in drug discovery because their inherent three-dimensionality allows for exploration of novel vector space and can lead to improved potency and selectivity.[5] The sp³-rich nature of these systems often confers superior physicochemical properties, such as increased aqueous solubility, compared to flat, aromatic systems.[5] 1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate is an ideal precursor for the synthesis of spiro-piperidines.

This can be achieved via two primary strategies:

  • Intramolecular Alkylation: A nucleophile can be tethered to the piperidine nitrogen (after Boc deprotection) or another part of the molecule, which then displaces the chloride to form the second ring.

  • Intermolecular Reaction with a Bis-nucleophile: Reaction with a molecule containing two nucleophilic centers can lead to the formation of a new heterocyclic ring fused at the C4 position of the piperidine.

G cluster_1 Workflow: Spirocycle Synthesis A Target Building Block C Step 1: Intermolecular Alkylation (SN2) A->C B Bis-nucleophile (e.g., H₂N-R-SH) B->C D Linear Intermediate C->D E Step 2: Intramolecular Cyclization D->E F Spiro-piperidine Product E->F

Caption: Workflow for the synthesis of spirocycles.

Application 2: Precursors for Constrained Opioid Receptor Modulators

The 4-anilidopiperidine-4-carboxylic acid scaffold is the core of highly potent μ-opioid receptor agonists such as carfentanil.[6] The synthesis of precursors for these molecules often involves challenging hydrolysis steps of nitrile or ester groups.[6] Our title compound offers an alternative synthetic entry. By alkylating an aniline derivative with 1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate, one can directly install the required C4-substituents. Subsequent manipulation of the piperidine nitrogen and the carboxylic acid would provide a convergent route to these important pharmacological tools.

Application 3: Linker for PROTACs and Other Conjugates

The field of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) requires versatile linkers to connect a target-binding warhead with an E3 ligase ligand. The rigid piperidine core of the title compound, combined with its two points of attachment (the carboxylic acid and the nitrogen after deprotection), makes it an attractive candidate for incorporation into complex linker structures, providing conformational constraint.

Representative Experimental Protocol: N-Alkylation

This protocol describes a general procedure for the alkylation of a primary or secondary amine with 1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate.

Objective: To synthesize 1-tert-butyl 4-(((alkylamino)methyl)piperidine-1,4-dicarboxylate).

Materials:

  • 1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate (1.0 eq)

  • Alkylamine (1.1 - 1.5 eq)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Acetonitrile (CH₃CN) or DMF

  • Ethyl acetate, Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • In a round-bottom flask, dissolve the amine (1.1 eq) and the base (e.g., K₂CO₃, 2.5 eq) in acetonitrile.

  • Add a solution of 1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate (1.0 eq) in acetonitrile to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify the product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Self-Validating System:

  • The progress of the reaction can be unequivocally monitored by LC-MS, observing the disappearance of the starting material (m/z = 278.1 for [M+H]⁺) and the appearance of the desired product peak.

  • The final product's structure and purity can be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate is a highly functionalized and synthetically versatile building block for modern medicinal chemistry. Its constrained piperidine core, combined with orthogonally reactive handles, provides a robust platform for the synthesis of complex molecules with desirable three-dimensional characteristics. Its primary role as an electrophilic scaffold for alkylating nucleophiles enables the efficient construction of novel spirocyclic systems and other complex architectures that are critical for the discovery of next-generation therapeutics. As drug discovery continues to move towards molecules with greater sp³ character and structural novelty, the strategic importance of such advanced building blocks will only continue to grow.

References

  • Szűcs, E., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(22), 5434. Available at: [Link]

  • Protiva, M., et al. (1981). SYNTHESIS OF SPIRO(PIPERIDINE-4,6' -DIBENZ(b,e)- -1,4-0XATHIEPIN) AND ITS 1-METHYL DERIVATIVE AS POTENTIAL ANTIDEPRESSANT AGENTS. Collection of Czechoslovak Chemical Communications. Available at: [Link]

  • Tahir, M. N., et al. (2011). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o668. Available at: [Link]

  • Tegtmeier, F., et al. (2010). Use of anti-histaminics for acute reduction of elevated intracranial pressure. US Patent 7,732,437-B2. Available at: [Link]

  • Casteels, M., et al. (2010). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 15(4), 2493-2505. Available at: [Link]

  • Guangzhou Chemical Co Ltd of CAS. (2013). Cationic type polypropylene carbonate waterborne polyurethane emulsion as well as preparation method and application. CN Patent 103435771A.
  • United States Patent and Trademark Office. (n.d.). CPC Scheme - C12N. Available at: [Link]

  • Saito, T., et al. (2021). Crosslinked functional binders and their use in silicon-containing anodes of lithium-ion batteries. US Patent 10,897,045. Available at: [Link]

  • Kouznetsov, V. V., et al. (2005). Synthesis and Transformations of New Spiro-4-piperidines. Acetyl Migration in 1-Acetyl-1'-Benzyl-4-Methyl-3,4-Dihydrospiro[(1H)quinoline-2,4'-piperidines] Under Debenzylation Conditions. Letters in Organic Chemistry, 2(1), 29-32. Available at: [Link]

  • CN102351780A. (2012). Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine. Google Patents.
  • US10538609B2. (2020). Dip-formed synthetic polyisoprene latex articles with improved intraparticle and interparticle crosslinks. Google Patents.
  • Hammarström, L. G. J., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses, 79, 213. Available at: [Link]

  • Yamato, M., et al. (1980). Reaction of Spiro[piperidine-4,2'-(1',2',3',4'-Tetrahydroquinazolin)]-4'-Ones With Acid Anhydrides. Chemical and Pharmaceutical Bulletin, 28(9), 2623-2628. Available at: [Link]

  • Wünsch, B., et al. (2017). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 350(1-2), 1600277. Available at: [Link]

  • D'Annessa, I., et al. (2022). Hybrid Molecules Containing Naphthoquinone and Quinolinedione Scaffolds as Antineoplastic Agents. Molecules, 27(15), 4967. Available at: [Link]

  • ResearchGate. (2020). The synthesis of 2-oxyalkyl-cyclohex-2-enones, related to the bioactive natural products COTC and antheminone A, which possess anti-tumour properties. Available at: [Link]

  • Wang, Y., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698. Available at: [Link]

  • Haval, K. P., et al. (2018). Novel Anthraquinone Derivatives as Dual Inhibitors of Topoisomerase 2 and Casein Kinase 2: In Silico Studies, Synthesis and Biological Evaluation on Leukemic Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1589-1603. Available at: [Link]

  • Blower, P. J., et al. (2021). De novo design of type II topoisomerase inhibitors as potential antimicrobial agents targeting a novel binding region. RSC Medicinal Chemistry, 12(4), 549-556. Available at: [Link]

  • Macmillan, D. W. C., et al. (2023). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Journal of the American Chemical Society, 145(18), 10049-10061. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for 1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate as a Linker in PROTACs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] While the choice of ligands determines the target and the E3 ligase to be engaged, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1] A well-designed linker facilitates the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is the crucial first step for subsequent ubiquitination and degradation of the target protein.[1]

This guide provides a detailed overview and experimental protocols for the application of 1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate as a semi-rigid linker component in the synthesis of PROTACs.

1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate: A Versatile Linker Building Block

Chemical Structure and Properties:

  • IUPAC Name: tert-butyl 4-(chloromethyl)piperidine-1-carboxylate[3]

  • Molecular Formula: C₁₁H₂₀ClNO₂[3]

  • Molecular Weight: 233.73 g/mol [3]

  • Appearance: Typically a powder or solid.

  • Key Features:

    • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides a stable protecting group for the piperidine nitrogen, which can be readily removed under acidic conditions to reveal a secondary amine for further functionalization if required.[4]

    • Chloromethyl Group: This functional group serves as a reactive electrophile, ideal for nucleophilic substitution reactions to attach one of the PROTAC ligands.[5]

    • Implicit Carboxylate Group: The "dicarboxylate" in the full chemical name (1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate, where the methyl ester is replaced by a chloromethyl group) implies a synthetic precursor with a carboxylic acid at the 4-position. This carboxylic acid provides a convenient handle for amide bond formation to attach the other PROTAC ligand.

    • Piperidine Scaffold: The piperidine ring introduces a degree of rigidity into the linker, which can be advantageous for pre-organizing the PROTAC molecule into a conformation favorable for ternary complex formation. Piperidine-containing linkers have also been shown to improve aqueous solubility and cell permeability of PROTACs.

Table 1: Physicochemical Properties of the Linker Precursor

PropertyValueSource
Molecular Weight233.73 g/mol [3]
Molecular FormulaC₁₁H₂₀ClNO₂[3]
XLogP3-AA2.4[3]
Hydrogen Bond Donor Count0[3]
Hydrogen Bond Acceptor Count2[3]
Rotatable Bond Count3[3]

PROTAC Synthesis and Assembly Workflow

The synthesis of a PROTAC using 1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate as a linker generally involves a stepwise approach, attaching the POI ligand and the E3 ligase ligand to the two reactive ends of the linker. The order of addition can be varied depending on the specific chemistry of the ligands.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Linker 1-tert-butyl 4-(chloromethyl) piperidine-1,4-dicarboxylate Intermediate1 Intermediate 1: Warhead-Linker Conjugate Linker->Intermediate1 Nucleophilic Substitution Warhead Warhead (POI Ligand) with Nucleophile (e.g., -OH, -NH2) Warhead->Intermediate1 E3_Ligand E3 Ligase Ligand with Amine or Carboxylic Acid Final_PROTAC Final PROTAC Molecule E3_Ligand->Final_PROTAC Boc_Deprotection Boc Deprotection (if needed) Intermediate1->Boc_Deprotection Intermediate2 Intermediate 2: Deprotected Warhead-Linker Boc_Deprotection->Intermediate2 Intermediate2->Final_PROTAC Amide Coupling Purification Purification (RP-HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Figure 1: General workflow for the synthesis of a PROTAC using the piperidine-based linker.

Experimental Protocols

Protocol 1: Synthesis of Warhead-Linker Intermediate via Nucleophilic Substitution

This protocol describes the conjugation of a warhead containing a nucleophilic group (e.g., a phenol or amine) to the chloromethyl group of the linker.

Materials:

  • 1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate

  • Warhead with a nucleophilic functional group (e.g., -OH, -NH₂)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Sodium iodide (NaI, catalytic amount)

  • Reaction vessel, magnetic stirrer, and inert atmosphere (N₂ or Ar)

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • To a solution of the warhead (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq) and a catalytic amount of NaI.

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate (1.2 eq) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 60-80 °C and stir overnight under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the Warhead-Linker intermediate.

Causality behind choices: The chloromethyl group is a good electrophile for SN2 reactions.[5] The use of a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is to deprotonate the nucleophilic group on the warhead, making it a better nucleophile. DMF is a polar aprotic solvent that facilitates SN2 reactions. The addition of catalytic NaI can increase the reaction rate through the Finkelstein reaction, transiently forming a more reactive iodo-intermediate.

Protocol 2: Boc Deprotection of the Piperidine Nitrogen

This step is necessary if the piperidine nitrogen is to be used as a point of attachment or if its basicity is required for the final molecule's properties.

Materials:

  • Warhead-Linker intermediate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Magnetic stirrer

Procedure:

  • Dissolve the Boc-protected Warhead-Linker intermediate (1.0 eq) in DCM.

  • Add TFA (10-20 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the acid.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the deprotected intermediate.

Causality behind choices: TFA is a strong acid that effectively cleaves the acid-labile Boc protecting group.[6] The reaction is typically performed in an inert solvent like DCM. The workup with a mild base is crucial to neutralize the trifluoroacetate salt and isolate the free amine.

Protocol 3: Final PROTAC Assembly via Amide Bond Formation

This protocol describes the coupling of the deprotected Warhead-Linker intermediate (containing a free carboxylic acid) with an E3 ligase ligand that has a free amine.

Materials:

  • Warhead-Linker intermediate with a carboxylic acid

  • E3 ligase ligand with an amine functional group (e.g., pomalidomide derivative)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

  • Reaction vessel, magnetic stirrer, and inert atmosphere

Procedure:

  • Dissolve the Warhead-Linker intermediate (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the E3 ligase ligand (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final PROTAC using reverse-phase HPLC.[7]

Causality behind choices: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine on the E3 ligase ligand.[8] DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction and to maintain a basic pH. The final purification by RP-HPLC is essential to obtain a high-purity PROTAC for biological evaluation.[7]

Validation of the Synthesized PROTAC

Once the PROTAC is synthesized and purified, a series of in vitro and cell-based assays are required to validate its mechanism of action and efficacy.

PROTAC_Validation_Workflow cluster_validation PROTAC Validation Ternary_Complex Ternary Complex Formation (SPR, NanoBRET) Degradation_Assay Target Protein Degradation (Western Blot, LC-MS/MS) Ternary_Complex->Degradation_Assay confirms mechanism Functional_Assay Downstream Functional Effects (Cell Viability, Reporter Assay) Degradation_Assay->Functional_Assay links to phenotype Selectivity_Profiling Selectivity Profiling (Proteomics) Functional_Assay->Selectivity_Profiling assesses off-targets PK_PD Pharmacokinetics/ Pharmacodynamics Selectivity_Profiling->PK_PD in vivo evaluation

Figure 2: A typical workflow for the biological validation of a newly synthesized PROTAC.

Protocol 4: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that can measure the binding kinetics and affinity of the binary and ternary complexes in real-time.[9][10]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Purified E3 ligase (e.g., VHL complex)

  • Purified POI

  • Synthesized PROTAC

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize the E3 ligase onto the sensor chip surface using standard amine coupling chemistry.

  • Perform a binary interaction analysis by injecting varying concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD).

  • Perform a second binary interaction analysis by injecting varying concentrations of the POI over a surface with immobilized PROTAC (if possible) or by using a solution-based affinity measurement.

  • To measure ternary complex formation, inject a mixture of a fixed, saturating concentration of the POI and varying concentrations of the PROTAC over the immobilized E3 ligase.

  • Analyze the sensorgrams to determine the binding affinity and kinetics of the ternary complex.

  • Calculate the cooperativity factor (α), which is the ratio of the PROTAC's affinity for the E3 ligase in the presence and absence of the POI. An α > 1 indicates positive cooperativity, which is often desirable for potent degraders.

Self-validating system: The SPR experiment is self-validating by comparing the binary and ternary binding affinities. A significant increase in affinity in the ternary setup confirms that the PROTAC is effectively bridging the two proteins.

Protocol 5: Target Protein Degradation Assay using Western Blot

This is a standard method to visualize and semi-quantify the reduction of the target protein in cells treated with the PROTAC.[11]

Materials:

  • Cell line expressing the POI

  • Synthesized PROTAC and DMSO (vehicle control)

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[12]

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the POI

  • Loading control primary antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a DMSO control for a specified time (e.g., 18-24 hours).

  • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

  • Quantify the total protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with the primary antibody against the POI overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane (if necessary) and re-probe with a loading control antibody.

  • Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration. Calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Table 2: Example Data Presentation for Western Blot Quantification

PROTAC Conc. (nM)POI Band Intensity (normalized)% Degradation
0 (DMSO)1.000%
10.8515%
100.5248%
1000.1585%
10000.0892%
100000.0991%
Protocol 6: Cell Viability Assay

This assay is crucial to determine if the observed cellular phenotype is due to the specific degradation of the POI or general cytotoxicity of the PROTAC.

Materials:

  • Cell line of interest

  • Synthesized PROTAC

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit[13]

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a suitable density and incubate overnight.

  • Treat the cells with a serial dilution of the PROTAC for the desired time period (e.g., 72 hours).

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[14]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the cell viability as a percentage of the DMSO-treated control and determine the IC₅₀ value.

Interpretation: Ideally, the DC₅₀ for protein degradation should be significantly lower than the IC₅₀ for cell viability, indicating that the PROTAC's effect is primarily through targeted degradation rather than off-target toxicity.

Conclusion

1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate is a valuable and versatile building block for the synthesis of PROTACs. Its semi-rigid piperidine core can confer favorable physicochemical properties, while its orthogonal reactive handles—the chloromethyl group and the latent carboxylic acid—allow for straightforward and modular PROTAC assembly. The protocols outlined in this guide provide a comprehensive framework for the synthesis, purification, and biological validation of PROTACs incorporating this linker. As with all PROTAC development, empirical optimization of the linker length, attachment points, and overall molecular properties is crucial for achieving potent and selective protein degradation.

References

  • Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes. Retrieved from [Link]

  • Chem-Space. (n.d.). Understanding Chemical Reactivity: The Chloromethyl Group in Synthesis. Retrieved from [Link]

  • Andersen, P. S., et al. (2002). Surface Plasmon Resonance Biosensing in the Study of Ternary Systems of Interacting Proteins. In Protein-Protein Interactions (pp. 95-121). Humana Press.
  • Nordic Biolabs. (n.d.). CellTiter-Glo® 2.0 Assay. Retrieved from [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Retrieved from [Link]

  • SCIEX. (n.d.). Sensitive quantification of the proteolysis targeting chimera (PROTACTM) TL 13-112 in rat plasma using an LC-MS/MS workflow. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • ICE Bioscience. (n.d.). NanoBRET Ternary Complex Formation Assays. Retrieved from [Link]

  • Mahan, S. D., & Riching, K. M. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Methods in Molecular Biology, 2378, 189-203.
  • Shirasaki, D., et al. (2019). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. Chemistry – An Asian Journal, 14(20), 3624-3628.
  • Li, B., et al. (2014). N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. The Journal of Organic Chemistry, 79(23), 11532-11540.
  • Amri, C., et al. (2016). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Comptes Rendus Chimie, 19(5), 564-570.
  • Lee, H., et al. (2022). Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. Pharmaceuticals, 15(3), 381.
  • Bioanalysis Zone. (n.d.). Sensitive LC-MS/MS approach for the quantification of proteolysis targeting chimeras in a biological matrix. Retrieved from [Link]

  • Reaction Biology. (n.d.). BRD4 Ternary Complex PROTAC Assay Service. Retrieved from [Link]

  • Mahan, S. D., & Riching, K. M. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Springer Protocols.
  • Li, M., et al. (2021). An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. STAR Protocols, 2(3), 100676.
  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 5029-5034.
  • ResearchGate. (2023). Establishment and validation of a sensitive LC-MS/MS method for quantification of KRASG12C protein PROTAC molecule LC-2 in rat plasma and its application to in vivo pharmacokinetic studies of LC-2 PEGylated liposomes. Retrieved from [Link]

  • ResearchGate. (n.d.). Chloromethyl chlorosulfate: A new, catalytic method of preparation and reactions with some nucleophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Our initial approach for automated PROTAC synthesis via amide coupling. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. Retrieved from [Link]

  • Waters Corporation. (2025). Degradation Products of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound: Isolation and Purification Using Analytical Scale Fraction Collection. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic description of the nucleophilic substitution reaction for chloromethyl-modified silica pore surfaces. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Retrieved from [Link]

  • Biopharma Group. (n.d.). Drug Discovery Workflow for PROTAC with a Focus on Eliminating Bottlenecks in Evaporation. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate. Retrieved from [Link]

  • NextSDS. (n.d.). tert-Butyl 4-(chlorocarbonyl)-piperidine-1-carboxylate — Chemical Substance Information. Retrieved from [Link]

Sources

Application Note: Advanced Solid-Phase Synthesis Protocols Utilizing 1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate (CAS: 150109-49-2) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and solid-phase peptide synthesis (SPPS)[1]. Structurally, it features an N-Boc protected piperidine ring and a highly reactive chloromethyl ester at the 4-position.

This dual functionality allows it to serve as a critical linchpin in the synthesis of complex peptidomimetics and small-molecule therapeutics, such as isoindoline derivatives used in oncology[2]. The chloromethyl ester acts as a potent electrophile for resin attachment or on-resin alkylation, while the N-Boc group provides orthogonal protection, enabling subsequent peptide chain elongation or diversification after the initial coupling[3].

Causality and Experimental Design (E-E-A-T)

As an application scientist, it is critical to understand the why behind the methodology to troubleshoot and optimize syntheses effectively.

Why use a chloromethyl ester in SPPS? Standard carboxylic acids require coupling reagents (e.g., HATU, DIC/HOBt) to form amide or ester bonds. In contrast, a chloromethyl ester is a pre-activated electrophile that directly forms acyloxyalkyl linkages upon reaction with a nucleophile (amine, thiol, or carboxylate). These linkages are highly valued in prodrug design because they are stable under physiological conditions but enzymatically cleavable in vivo.

The Finkelstein Advantage: A critical challenge in solid-phase chemistry is the reduced reaction kinetics caused by the heterogeneous nature of the resin matrix. Chloromethyl esters can suffer from sluggish reaction rates when targeted by sterically hindered resin-bound nucleophiles. To overcome this, our protocol employs an in situ Finkelstein reaction[2]. By introducing Sodium Iodide (NaI), the chloromethyl ester is transiently converted into an iodomethyl ester. Iodine is a superior leaving group compared to chlorine, lowering the activation energy of the subsequent SN​2 displacement and driving the on-resin alkylation to near-quantitative yields.

Visualization of Workflows and Mechanisms

Workflow Resin Solid Support (Amine/Thiol Resin) Alkylation On-Resin Alkylation (Acyloxyalkylation) Resin->Alkylation Reagent 1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate Activation In Situ Finkelstein Activation (NaI, MeCN) Reagent->Activation Activation->Alkylation Iodomethyl intermediate BocDeprotect N-Boc Deprotection (50% TFA/DCM) Alkylation->BocDeprotect Elongation Peptide Elongation / Diversification BocDeprotect->Elongation Cleavage Resin Cleavage (HF or TFA cocktail) Elongation->Cleavage

Workflow for the on-resin incorporation and elongation of the piperidine scaffold.

Mechanism Chloromethyl Chloromethyl Ester R-COO-CH2-Cl Iodomethyl Iodomethyl Ester R-COO-CH2-I Chloromethyl->Iodomethyl NaI (Catalytic) SN2 Displacement Product Alkylated Product Resin-Nu-CH2-OOC-R Iodomethyl->Product Fast SN2 Nucleophile Resin-Bound Nucleophile Resin-Nu: Nucleophile->Product Attack

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: In Situ Finkelstein Activation and On-Resin Alkylation

This protocol describes the attachment of 1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate to a resin-bound secondary amine or thiol.

  • Resin Swelling: Suspend the functionalized resin (e.g., 1.0 g, 0.5 mmol/g loading) in anhydrous Dichloromethane (DCM) for 30 minutes. Drain the solvent.

  • Activation: In a separate vial, dissolve 1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate (3.0 eq, 1.5 mmol) in dry Acetonitrile (MeCN) (5 mL). Add anhydrous Sodium Iodide (NaI) (3.3 eq, 1.65 mmol). Stir the mixture at room temperature in the dark for 30 minutes. The solution will turn dark orange, visually validating the formation of the reactive iodomethyl intermediate[2].

  • Alkylation: Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq, 3.0 mmol) to the swollen resin, followed immediately by the activated building block solution.

  • Agitation: Agitate the reaction vessel at room temperature in the dark for 24 hours to ensure complete conversion[4].

  • Washing: Drain the reaction mixture. Wash the resin sequentially with MeCN (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL) to remove precipitated NaCl and unreacted reagents.

Protocol B: N-Boc Deprotection and Neutralization

To enable further elongation at the piperidine nitrogen, the Boc group must be removed using standard acidolytic conditions[5].

  • Acid Treatment: Add a solution of 50% Trifluoroacetic acid (TFA) in DCM (10 mL) to the resin. Agitate for 5 minutes, then drain[3].

  • Main Deprotection: Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 20 minutes[3].

  • Washing: Drain the TFA solution and wash the resin extensively with DCM (5 x 10 mL).

  • Neutralization: The deprotected secondary amine is currently protonated as a TFA salt. Neutralize by washing the resin with 10% DIPEA in DMF (2 x 10 mL) for 5 minutes each[5]. Wash with DMF (3 x 10 mL) and DCM (3 x 10 mL) to prepare for the next coupling cycle.

Protocol C: Cleavage from the Solid Support
  • Preparation: Wash the elongated peptide-resin with DCM and dry under vacuum for at least 1 hour.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) for 2 hours at room temperature[3]. (Note: Ensure the acyloxyalkyl linkage engineered in Protocol A is stable under these specific cleavage conditions, or adjust the cocktail accordingly).

  • Isolation: Filter the resin, concentrate the filtrate under a stream of nitrogen, and precipitate the crude product using cold diethyl ether[3].

Quantitative Data Presentation

The following table summarizes the optimization data for the on-resin alkylation step, highlighting the necessity of the Finkelstein activation for maximizing yields.

Reaction ConditionReagents AddedTime (h)Temp (°C)Resin Conversion (%)Crude Purity (%)
Direct AlkylationBuilding Block + DIPEA242542.555.0
Finkelstein (Standard) Building Block + NaI + DIPEA 24 25 > 98.0 88.5
Finkelstein (Accelerated)Building Block + NaI + DIPEA124095.076.2*
Solvent VariationBuilding Block + NaI (in DMF)242585.080.1

*Elevated temperatures resulted in partial premature cleavage and side-product formation, demonstrating that room temperature agitation is optimal.

References

  • European Patent Office (EPO) . Patent EP 2985281 A2: ISOINDOLINE COMPOUNDS FOR USE IN THE TREATMENT OF CANCER. Available at: [Link]

Sources

Application Note & Protocol: The Strategic Use of 1-tert-Butyl 4-(chloromethyl)piperidine-1,4-dicarboxylate in the Synthesis of Potent p38 MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The p38 mitogen-activated protein (MAP) kinases are critical mediators of cellular responses to inflammatory cytokines and environmental stress, making them a high-value target for therapeutic intervention in a range of diseases, including rheumatoid arthritis, Crohn's disease, and chronic obstructive pulmonary disease (COPD).[1][2] The development of small molecule inhibitors targeting p38, particularly the p38α isoform, has been a major focus of medicinal chemistry. A key structural motif in many potent and selective p38 inhibitors is the substituted piperidine ring, which imparts favorable three-dimensional geometry and improves pharmacokinetic properties.[3][4] This document provides a detailed guide on the application of 1-tert-Butyl 4-(chloromethyl)piperidine-1,4-dicarboxylate , a sophisticated chemical building block, in the synthesis of advanced p38 kinase inhibitors. We will explore the underlying biological rationale, the strategic role of this specific reagent, and provide a detailed, exemplary protocol for its incorporation into a heterocyclic core structure.

The p38 MAP Kinase Signaling Pathway: A Prime Therapeutic Target

The p38 MAPK pathway is a multi-tiered kinase cascade that plays a central role in translating extracellular signals into cellular responses.[5] Activation is triggered by stimuli such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stressors.[2][6] This cascade involves a MAP Kinase Kinase Kinase (MAP3K) activating a MAP Kinase Kinase (MKK), which in turn dually phosphorylates and activates p38 MAPK on conserved threonine and tyrosine residues (TGY motif).[5][] Once activated, p38 phosphorylates a host of downstream targets, including other kinases and transcription factors, ultimately leading to the production of inflammatory mediators.[8] Inhibition of p38 kinase, typically by blocking the ATP-binding site, is a validated strategy to interrupt this inflammatory cascade.[9][10]

p38_pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects stress UV, Osmotic Shock, Heat Shock map3k MAP3K (e.g., TAK1, ASK1) stress->map3k cytokines TNF-α, IL-1β cytokines->map3k map2k MAP2K (MKK3, MKK6) map3k->map2k phosphorylates p38 p38 MAPK (α, β, γ, δ) map2k->p38 phosphorylates (Thr180/Tyr182) substrates Kinases (e.g., MAPKAPK2) Transcription Factors (e.g., ATF2) p38->substrates phosphorylates response Inflammatory Cytokine Production Apoptosis, Cell Cycle Arrest substrates->response leads to

Caption: The p38 MAP Kinase Signaling Cascade.

Rationale for Piperidine Scaffolds in p38 Inhibitor Design

While early p38 inhibitors established the validity of the target, achieving isoform selectivity and favorable drug-like properties remained a challenge.[11] The incorporation of substituted piperidine rings into inhibitor scaffolds marked a significant advancement.

  • Improved Physicochemical Properties: Saturated heterocyclic rings like piperidine increase the fraction of sp3-hybridized carbons (Fsp3), a key descriptor correlated with improved clinical success. This "3D shape" can enhance solubility, reduce metabolic liability, and improve cell permeability compared to flat aromatic systems.[12]

  • Vectorial Exit from the ATP-Binding Site: The piperidine moiety often serves as a versatile anchor, projecting substituents out of the ATP-binding pocket towards the solvent-exposed region of the kinase. This allows for fine-tuning of pharmacokinetic properties without sacrificing binding affinity.

  • Potency and Selectivity: Functional groups on the piperidine ring can form additional hydrogen bonds or van der Waals interactions with residues outside the immediate ATP-binding site, contributing to both higher potency and improved selectivity over other kinases.[3][4]

The Building Block: 1-tert-Butyl 4-(chloromethyl)piperidine-1,4-dicarboxylate

The title compound is a highly functionalized building block designed for efficient and specific incorporation into drug scaffolds. Its structure offers several distinct advantages:

  • Boc-Protected Nitrogen: The tert-butyloxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen. It is stable to a wide range of reaction conditions used for coupling (e.g., nucleophilic substitutions, cross-couplings) but can be cleanly removed under acidic conditions (e.g., TFA or HCl in dioxane) in a final deprotection step.[13]

  • Electrophilic Chloromethyl Group: The primary chloride at the 4-position is an excellent electrophile for SN2 reactions. It allows for the covalent attachment of the piperidine scaffold to a nucleophilic site (e.g., a phenol, amine, or thiol) on the core heterocyclic system of the inhibitor. This is a reliable and widely used method for constructing C-O, C-N, or C-S bonds.

  • Gem-Dicarboxylate Functionality: The presence of a second carboxylate ester at the C4 position offers a site for further synthetic elaboration or can be used to modulate the electronic and steric properties of the molecule. This feature provides a route to more complex derivatives compared to simpler monosubstituted piperidines.

synthesis_strategy cluster_reaction Coupling Reaction (SN2) core Heterocyclic Core -NuH (e.g., -OH, -NHR) conditions Base (e.g., Cs2CO3) Solvent (e.g., DMF) piperidine Piperidine Building Block 1-Boc-4-(chloromethyl)piperidine-4-carboxylate product_protected Coupled Intermediate Boc-Protected conditions->product_protected forms product_final Final p38 Inhibitor Deprotected product_protected->product_final Acidic Deprotection

Caption: General Synthetic Workflow for Inhibitor Synthesis.

Exemplary Protocol: Synthesis of a Piperidine-Substituted Quinolinone

This protocol describes a representative nucleophilic substitution reaction to couple the chloromethylpiperidine building block with a generic 4-hydroxy-quinolinone core, a common scaffold in kinase inhibitors.[4]

Reaction Scheme: 4-Hydroxy-quinolinone + 1-tert-Butyl 4-(chloromethyl)piperidine-1,4-dicarboxylate → Boc-protected intermediate

Materials and Reagents
ReagentMol. Wt.Amount (mg)Moles (mmol)Equivalents
4-Hydroxy-quinolinone Core161.161000.621.0
1-tert-Butyl 4-(chloromethyl)piperidine-1,4-dicarboxylate*319.822180.681.1
Cesium Carbonate (Cs₂CO₃)325.824041.242.0
N,N-Dimethylformamide (DMF), anhydrous-5 mL--

*Note: The exact structure of the dicarboxylate is assumed to be a methyl or ethyl ester for molecular weight calculation. Adjust accordingly.

Step-by-Step Protocol
  • Vessel Preparation: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the 4-Hydroxy-quinolinone core (100 mg, 0.62 mmol).

  • Reagent Addition: Add cesium carbonate (404 mg, 1.24 mmol).

    • Causality Explanation: Cesium carbonate is a strong, yet soft, base ideal for deprotonating the phenolic hydroxyl group of the quinolinone. Its high solubility in DMF and the large, poorly coordinating cesium cation promote a fast and efficient SN2 reaction by minimizing ion-pairing with the phenoxide nucleophile.

  • Solvent Addition: Add 5 mL of anhydrous DMF via syringe. Stir the resulting suspension for 10 minutes at room temperature to ensure formation of the cesium phenoxide.

  • Building Block Addition: Dissolve the 1-tert-Butyl 4-(chloromethyl)piperidine-1,4-dicarboxylate (218 mg, 0.68 mmol) in 1 mL of anhydrous DMF and add it dropwise to the reaction mixture.

    • Insight: Using a slight excess (1.1 equivalents) of the electrophilic piperidine derivative ensures the complete consumption of the more valuable quinolinone starting material.

  • Reaction Monitoring: Heat the reaction mixture to 60 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour until the starting material is consumed (typically 4-6 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing 50 mL of deionized water. c. Extract the aqueous phase with ethyl acetate (3 x 30 mL). d. Combine the organic layers and wash with brine (2 x 25 mL) to remove residual DMF and salts. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure, Boc-protected product.

  • Final Deprotection (If Required): The purified intermediate can be deprotected by dissolving it in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA) or by using a saturated solution of HCl in dioxane at room temperature. After completion, the solvent is removed in vacuo to yield the final inhibitor as its corresponding salt.

Conclusion

The strategic use of highly functionalized building blocks is paramount in modern medicinal chemistry for the efficient construction of complex drug candidates. 1-tert-Butyl 4-(chloromethyl)piperidine-1,4-dicarboxylate represents an advanced reagent that provides a Boc-protected, electrophilic piperidine scaffold, enabling its direct and reliable incorporation into various heterocyclic systems. The protocols and rationale outlined in this document demonstrate its utility in the synthesis of p38 MAP kinase inhibitors, a promising class of therapeutics for inflammatory diseases. By leveraging such well-designed building blocks, researchers can accelerate the discovery and development of novel, potent, and selective kinase inhibitors.

References

  • p38 mitogen-activated protein kinases - Wikipedia. Wikipedia. [Link][1]

  • An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC. National Center for Biotechnology Information. [Link][5]

  • p38 MAPK Signaling - GeneGlobe - QIAGEN. QIAGEN. [Link][8]

  • p38 MAPK Signaling Review - Assay Genie. Assay Genie. [Link][2]

  • P38 Signaling Pathway - Creative Diagnostics. Creative Diagnostics. [Link][6]

  • p38 mitogen-activated protein kinase inhibitors--mechanisms and therapeutic potentials - PubMed. National Center for Biotechnology Information. [Link][9]

  • (PDF) p38 Inhibitors: piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones - Academia.edu. Academia.edu. [Link][3]

  • What are p38γ inhibitors and how do they work? News-Medical.Net. [Link][10]

  • p38 MAP kinase inhibitors: Metabolically stabilized piperidine-substituted quinolinones and naphthyridinones | Request PDF - ResearchGate. ResearchGate. [Link][4]

  • “Go upstream, young man”: lessons learned from the p38 saga - PMC. National Center for Biotechnology Information. [Link][11]

  • WO2013041038A1 - Pyridine compounds as inhibitors of kinase - Google Patents. Google Patents. [13]

Sources

Large-Scale Synthesis of 1-tert-Butyl 4-chloromethyl piperidine-1,4-dicarboxylate via Phase-Transfer Catalyzed Esterification

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Synthesis of critical prodrug intermediates and alkylating precursors (e.g., isoindoline-based anti-cancer therapeutics)[1].

Introduction & Mechanistic Rationale

In the landscape of modern drug development, the synthesis of prodrugs and complex active pharmaceutical ingredients (APIs) frequently demands the strategic incorporation of chloromethyl esters. The target molecule, 1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate , serves as a highly versatile electrophilic intermediate[1].

Historically, chloromethylation relied on reagents that generated bis(chloromethyl) ether, a potent and highly regulated carcinogen. To bypass this critical safety bottleneck, this protocol utilizes Chloromethyl chlorosulfate (CMCS) . CMCS is a superior, safer electrophile that enables direct chloromethylation without generating bis(chloromethyl) ether[2],[3].

The Causality of Phase-Transfer Catalysis (PTC)

Direct esterification with CMCS in a homogeneous system is plagued by competing side reactions, primarily the rapid hydrolysis of CMCS. To achieve high yields on a kilo-scale, we employ a biphasic Phase-Transfer Catalysis (PTC) strategy[4].

  • Aqueous Deprotonation: 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (Boc-isonipecotic acid) is deprotonated by sodium bicarbonate (NaHCO₃) in the aqueous phase. NaHCO₃ is chosen specifically because its mild basicity (pH ~8.5) is sufficient to form the carboxylate but weak enough to prevent the base-catalyzed hydrolysis of the CMCS reagent.

  • Phase Transfer: Tetrabutylammonium hydrogen sulfate (TBAHS) acts as the phase-transfer catalyst. The lipophilic TBA⁺ cation exchanges with Na⁺, dragging the carboxylate anion across the interface into the dichloromethane (DCM) layer.

  • Selective Alkylation: In the organic phase, the TBA-carboxylate attacks the methylene carbon of CMCS. The chlorosulfate group (–OSO₂Cl) is a vastly superior leaving group compared to the chloride ion, ensuring exclusive formation of the chloromethyl ester rather than a mixed sulfate[4].

PTC_Cycle cluster_aqueous Aqueous Phase (pH ~8) cluster_interface Phase Interface cluster_organic Organic Phase (DCM) Aq_Acid Boc-Isonipecotic Acid R-COOH + NaHCO3 Aq_Salt Sodium Carboxylate R-COO⁻ Na⁺ Aq_Acid->Aq_Salt Deprotonation PTC_Exchange Ion Exchange R-COO⁻ Na⁺ + TBA⁺ HSO4⁻ ⇌ R-COO⁻ TBA⁺ + Na⁺ HSO4⁻ Aq_Salt->PTC_Exchange Migration Aq_Waste Aqueous Waste Na⁺ OSO2Cl⁻ PTC_Exchange->Aq_Waste Waste Partition Org_Reactant Lipophilic Complex R-COO⁻ TBA⁺ PTC_Exchange->Org_Reactant Phase Transfer Org_Alkylation Alkylation + ClCH2OSO2Cl (CMCS) Org_Reactant->Org_Alkylation Substitution (SN2) Org_Product Target Product Chloromethyl Ester Org_Alkylation->Org_Product Product Formation Org_Catalyst Catalyst Carrier TBA⁺ OSO2Cl⁻ Org_Alkylation->Org_Catalyst Leaving Group Org_Catalyst->PTC_Exchange Catalyst Recycle

Phase-Transfer Catalysis (PTC) mechanism for chloromethyl esterification.

Quantitative Process Parameters

The following stoichiometry is optimized for a 3.0 kg (pilot/kilo-lab) scale, directly adapted from validated medicinal chemistry routes[1].

Table 1: Stoichiometry and Material Requirements

ReagentMW ( g/mol )EquivalentsMass / VolumeFunctional Role
Boc-isonipecotic acid229.271.003.00 kgStarting Material
NaHCO₃84.014.004.40 kgAqueous Base / Buffer
TBAHS339.530.100.44 kgPhase-Transfer Catalyst
Chloromethyl chlorosulfate164.991.202.59 kgAlkylating Agent
Dichloromethane (DCM)84.93-50.0 LOrganic Solvent
Purified Water18.02-50.0 LAqueous Solvent

Step-by-Step Kilo-Scale Protocol

This protocol is designed as a self-validating system . Each critical phase contains built-in physical or chemical indicators to ensure process integrity before proceeding to the next step.

Step 1: Biphasic System Preparation
  • To a 150 L jacketed glass-lined reactor equipped with an overhead stirrer, charge 50.0 L of Purified Water and 40.0 L of DCM .

  • Begin moderate agitation (150 RPM) and sequentially add 4.40 kg of NaHCO₃ , followed by 3.00 kg of Boc-isonipecotic acid , and finally 0.44 kg of TBAHS [1].

  • Self-Validating Checkpoint: Pause agitation for 60 seconds. The layers should separate cleanly. Sample the upper aqueous layer; the pH must be ≥ 8.0. Causality: A pH below 8.0 indicates incomplete formation of the sodium carboxylate, which will fatally stall the phase-transfer cycle.

Step 2: Thermal Control
  • Circulate chilled glycol through the reactor jacket to cool the biphasic mixture to 0 °C (± 2 °C) .

  • Causality: CMCS is thermally sensitive and prone to rapid hydrolysis at room temperature. Maintaining 0 °C suppresses this side reaction and controls the highly exothermic nature of the subsequent alkylation.

Step 3: CMCS Alkylation
  • Dilute 2.59 kg of CMCS in 10.0 L of DCM in a secondary addition vessel.

  • Initiate vigorous agitation (250 RPM) to maximize the interfacial surface area between the aqueous and organic layers.

  • Add the CMCS/DCM solution dropwise over 2–3 hours, maintaining the internal temperature strictly below 5 °C .

  • Self-Validating Checkpoint: Monitor the exotherm. If the internal temperature drops immediately upon pausing the addition, the reaction is actively consuming the reagent. If the temperature remains stagnant despite rapid addition, the PTC cycle has stalled (likely due to insufficient agitation). Stop addition immediately to prevent dangerous pooling of unreacted CMCS.

  • Stir the mixture in the dark at 0 °C to room temperature for 12–24 hours[1].

Step 4: Reactive Quench & Workup
  • Stop agitation and allow the phases to separate for 30 minutes. Discard the upper aqueous layer.

  • Wash the lower organic (DCM) layer with 20 L of 5% aqueous NaHSO₃ (Sodium Bisulfite) solution[1].

  • Causality: CMCS decomposition can generate trace amounts of formaldehyde and residual electrophiles. NaHSO₃ acts as a mild reducing agent and nucleophile, instantly converting these hazardous impurities into harmless, water-soluble bisulfite adducts.

  • Self-Validating Checkpoint: A slight, transient exotherm during the NaHSO₃ wash confirms the successful neutralization of residual active electrophiles.

  • Perform a final wash with 20 L of saturated brine to remove residual water from the DCM layer.

Step 5: Isolation
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at 30 °C to yield the product as a dark orange to pale yellow oil[1].

Workflow Step1 1. Biphasic Preparation Mix Boc-Isonipecotic Acid, NaHCO3, TBAHS in DCM/H2O Step2 2. Thermal Control Cool biphasic mixture to 0 °C (Crucial for stability) Step1->Step2 Step3 3. PTC Alkylation Dropwise addition of CMCS Maintain T < 5 °C Step2->Step3 Step4 4. Phase Separation Isolate organic (DCM) layer containing product Step3->Step4 Step5 5. Reactive Quench Wash with 5% NaHSO3 to neutralize electrophiles Step4->Step5 Step6 6. Isolation Concentrate in vacuo Yield: Pale yellow oil Step5->Step6

Process workflow for the kilo-scale PTC esterification.

Quality Control & Analytical Specifications

To guarantee the trustworthiness of the isolated intermediate for downstream API synthesis, the batch must meet the following analytical criteria:

Table 2: Release Specifications

ParameterAnalytical MethodAcceptance CriteriaScientific Rationale
Appearance Visual InspectionPale yellow to orange oilDeep brown coloration indicates thermal degradation of the chloromethyl ester.
Conversion HPLC (UV 210 nm)≥ 98.0%Ensures complete consumption of the starting carboxylic acid.
Product Purity HPLC (Area %)≥ 95.0%Strict threshold required to prevent side reactions during downstream N-alkylation.
Residual CMCS GC-FID≤ 0.1%CMCS is highly reactive; failure to clear it risks genotoxic impurity carryover.
Moisture Content Karl Fischer Titration≤ 0.5% w/wTrace water will slowly hydrolyze the chloromethyl ester during storage.

References

  • [1] Title: WO2010053732A1 - Isoindoline compounds for use in the treatment of cancer Source: Google Patents URL:

  • [2] Title: Chloromethyl Chlorosulfate Source: Oakwood Chemical URL: [Link]

  • [4] Title: Chlorosulfates as Reagents in the Synthesis of Carboxylic Acid Esters Under Phase-Transfer Conditions Source: Synthetic Communications (Taylor & Francis) URL: [Link]

  • [3] Title: Development of a Process for the Preparation of Chloromethyl Chlorosulfate Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification & Troubleshooting for 1-tert-Butyl 4-chloromethyl piperidine-1,4-dicarboxylate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Support Center provides troubleshooting guides, mechanistic insights, and validated protocols for handling 1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate (CAS 150109-49-2) and its downstream derivatives. This bifunctional building block is widely utilized in the synthesis of complex pharmaceuticals, including isoindoline-based compounds for targeted cancer therapies ()[1].

However, its structural features—an acid-sensitive N-Boc protecting group and a highly reactive, moisture-sensitive chloromethyl ester—present significant challenges during isolation and purification. The following guides are designed to help researchers and drug development professionals prevent product degradation and maximize recovery yields.

Part 1: Causality & Core Principles

Understanding the dual-reactivity of this molecule is the key to successful purification. Most purification failures stem from two competing vulnerabilities:

  • Boc Lability: The tert-butoxycarbonyl (Boc) group is designed to be cleaved under acidic conditions (typically pH < 3). Standard silica gel is inherently acidic (pH ~4.5–5.5), which can catalyze premature deprotection, especially when the compound is concentrated on the column.

  • Chloromethyl Ester Reactivity: The chloromethyl ester is a potent electrophile. While this is advantageous for downstream nucleophilic substitution (e.g., forming ethers or amines), it makes the ester highly susceptible to hydrolysis by ambient moisture, a process accelerated by the Lewis acidic sites on untreated silica gel.

Part 2: Troubleshooting FAQs

Q: During silica gel chromatography, my product yield is low, and I isolate a highly polar impurity. What is happening? A: You are likely observing Boc-deprotection or ester hydrolysis catalyzed by the inherent acidity of standard silica gel. Solution: Pre-treat the silica gel with 1–2% triethylamine (Et₃N) in your non-polar mobile phase (e.g., hexanes) to neutralize acidic silanol groups. Alternatively, switch to neutral Alumina to bypass acid-catalyzed degradation entirely.

Q: I am performing a Finkelstein reaction to convert the chloromethyl ester to an iodomethyl ester. How do I remove the dark orange iodine byproduct without degrading the ester? A: The dark orange color indicates the formation of iodine (I₂) due to the oxidation of iodide during the 24-hour reaction time. Solution: Perform a mild aqueous workup using 5% aqueous sodium bisulfite (NaHSO₃). The bisulfite acts as a mild reducing agent, converting the deeply colored, oxidative I₂ back to water-soluble iodide (I⁻). This partitions into the aqueous layer, leaving the sensitive ester intact in the organic layer (e.g., DCM)[2].

Q: When using Preparative HPLC to purify the nucleophilic substitution products, I lose the Boc group. How can I prevent this? A: Standard Prep-HPLC mobile phases often contain 0.1% Trifluoroacetic acid (TFA) as a modifier. TFA will rapidly cleave the N-Boc group during fraction concentration and lyophilization. Solution: Substitute TFA with a volatile neutral or slightly basic buffer, such as 10 mM Ammonium Bicarbonate (NH₄HCO₃). If acidic conditions are strictly required for peak shape, use a weaker acid like 0.1% Formic acid and neutralize fractions immediately upon collection.

Part 3: Visualizing Workflows and Degradation Pathways

PurificationWorkflow A Crude Reaction Mixture (1-Boc-4-chloromethyl piperidine derivatives) B Filtration (Remove insoluble salts e.g., NaCl) A->B C Aqueous Workup (5% NaHSO3 for I2 removal) B->C D Organic Phase (DCM or EtOAc) C->D E Purification Method? D->E F Normal Phase Chromatography (Et3N-treated Silica) E->F Lipophilic Products G Reverse Phase Prep-HPLC (NH4HCO3 Buffer, No TFA) E->G Polar/Complex Mixtures H Pure Protected Product F->H Optimal Conditions I De-Boc / Hydrolyzed Degradation Products F->I Acidic Silica (Error) G->H Neutral Conditions G->I TFA Mobile Phase (Error)

Workflow for the purification of 1-Boc-4-chloromethyl piperidine derivatives.

ReactionPathway SM 1-Boc-4-chloromethyl piperidine-1,4-dicarboxylate Int Iodomethyl Intermediate (Reactive Electrophile) SM->Int NaI, MeCN (Finkelstein) Deg1 Des-Boc Piperidine (Acid Degradation) SM->Deg1 H+ (Silica/TFA) Prod Target Substituted Product (e.g., Amine/Ether) Int->Prod Nucleophile (e.g., R-NH2) Deg2 Hydrolyzed Acid (Moisture/Silica Degradation) Int->Deg2 H2O, Lewis Acids Prod->Deg1 H+ (Silica/TFA)

Reaction pathway and common degradation routes during purification.

Part 4: Quantitative Comparison of Purification Strategies

Purification MethodMobile Phase AdditiveTarget Impurity RemovedTypical Recovery (%)Risk Profile & Causality
Standard Silica Gel NoneNon-polar organics< 40%High: Acidic silanols catalyze Boc cleavage and ester hydrolysis.
Neutralized Silica 1–2% Et₃NNon-polar organics> 85%Low: Et₃N masks Lewis acidic sites, preserving the Boc group.
Neutral Alumina NoneNon-polar organics80–90%Low: Naturally neutral surface avoids acid-catalyzed degradation.
Prep-HPLC (Standard) 0.1% TFAComplex polar mixtures< 30%High: TFA concentration during lyophilization cleaves the Boc group.
Prep-HPLC (Neutral) 10 mM NH₄HCO₃Complex polar mixtures> 90%Low: Volatile neutral buffer maintains structural integrity.

Part 5: Self-Validating Experimental Protocol

Finkelstein Conversion & Purification Workflow

Objective: Convert 1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate to the more reactive iodomethyl intermediate and purify it without degrading the Boc group or hydrolyzing the ester. This protocol is adapted from standard isoindoline patent literature ()[2],[1].

Step 1: Reaction Setup

  • Dissolve Sodium Iodide (NaI, 1.1 equivalents) in anhydrous acetonitrile (MeCN) under an inert atmosphere (nitrogen or argon).

    • Causality: Anhydrous conditions are critical to prevent premature hydrolysis of the highly reactive iodomethyl ester intermediate.

  • Add 1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate (1.0 equivalent) dropwise. Stir in the dark at room temperature for 24 hours.

    • Validation Check: The mixture will turn dark orange (indicating trace I₂ formation) and a white precipitate (NaCl) will form, confirming the progression of the halogen exchange[2].

Step 2: Filtration

  • Filter the reaction mixture through a pad of Celite to remove the insoluble NaCl precipitate.

  • Concentrate the filtrate in vacuo to remove the majority of the MeCN.

Step 3: Reductive Quench & Aqueous Workup

  • Partition the concentrated residue between Dichloromethane (DCM) and a 5% aqueous Sodium Bisulfite (NaHSO₃) solution.

    • Causality: The NaHSO₃ acts as a mild reducing agent, converting the deeply colored, oxidative I₂ back to water-soluble iodide (I⁻). This prevents oxidative degradation of the product during concentration[2].

    • Validation Check: The organic layer should rapidly transition from dark orange to pale yellow or colorless.

Step 4: Phase Separation & Drying

  • Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Wash the combined organic layers with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Step 5: Flash Chromatography (Neutralized)

  • Prepare a silica gel column using a mobile phase of Hexanes/Ethyl Acetate containing 1% Triethylamine (Et₃N).

    • Causality: The Et₃N neutralizes the acidic silanol groups on the silica gel, preventing acid-catalyzed Boc deprotection and ester hydrolysis.

  • Load the crude residue and elute.

    • Validation Check: Monitor fractions via TLC visualized with Ninhydrin stain. Intact Boc-protected amines will not stain readily until heated strongly, whereas de-Boc degradation products will stain bright purple immediately at room temperature.

References

  • Isoindoline compounds for use in the treatment of cancer (Patent WO2010053732A1 / EP2985281A2). Celgene Corporation. WIPO (PCT).

Sources

Technical Support Center: Managing tert-Butyl Ester Stability in Piperidine Environments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a critical and often nuanced challenge in synthetic chemistry: the unexpected hydrolysis of tert-butyl (t-Bu) ester protecting groups during piperidine-mediated reactions, most notably the N-α-Fmoc deprotection in solid-phase peptide synthesis (SPPS). While the t-butyl group is selected for its robust stability to base, its lability is not absolute. This guide provides in-depth troubleshooting, mechanistic explanations, and field-proven protocols to help you navigate this issue, ensuring the integrity of your synthesis.

Core Principles: The Orthogonality of Fmoc and t-Butyl Groups

In modern chemical synthesis, particularly in peptide and complex molecule construction, an "orthogonal" protecting group strategy is paramount. This strategy allows for the selective removal of one type of protecting group in the presence of others by using fundamentally different reaction mechanisms.[1]

The most common pairing in SPPS is the 9-fluorenylmethyloxycarbonyl (Fmoc) group for amine protection and the tert-butyl (tBu) group for protecting acidic side chains, such as those on aspartic acid and glutamic acid.[2][3]

  • Fmoc Group: Base-labile. It is intentionally removed using a mild organic base, most commonly a 20-50% solution of piperidine in a solvent like dimethylformamide (DMF).[1][4]

  • tert-Butyl (tBu) Ester: Acid-labile. It is designed to be stable under the basic conditions of Fmoc deprotection.[5][6] Its removal occurs at the end of the synthesis during the final cleavage from the solid support, which uses a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[4][6]

The stability of the t-butyl ester to bases is attributed to the significant steric hindrance provided by the bulky t-butyl group, which physically blocks nucleophilic attack at the ester's carbonyl carbon.[5][6] However, under certain conditions, this "stability" can be compromised, leading to premature deprotection and undesirable side products.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered when t-butyl ester stability becomes a concern during piperidine treatment.

Q1: I am observing a mass loss corresponding to my t-butyl group during a standard Fmoc deprotection step. Is this expected?

No, this is not expected and indicates a potential issue with your synthesis. The Fmoc/tBu strategy relies on the t-butyl group remaining intact during the piperidine steps.[6] Premature cleavage compromises the orthogonal nature of the protection scheme and can lead to side reactions, such as unwanted coupling at the now-exposed carboxylic acid.

Q2: What are the primary causes of unintended t-butyl ester hydrolysis by piperidine?

While robust, the stability of the t-butyl ester is not absolute. Several factors, often acting in concert, can lead to its cleavage in a basic environment.

  • Prolonged Exposure and Elevated Temperature: Although resistant, t-butyl esters can undergo slow hydrolysis upon extended exposure to basic conditions. This process is significantly accelerated by an increase in reaction temperature. Standard Fmoc deprotection should be conducted at room temperature (20-25°C) for a minimal, optimized duration.[7][8]

  • Reagent Quality and Contaminants: The purity of your reagents is critical.

    • Acidic Impurities: Piperidine can degrade over time, forming acidic species. Similarly, solvents like DMF can decompose to form dimethylamine and formic acid. The presence of these acidic contaminants can create localized acidic microenvironments that catalyze the hydrolysis of the t-butyl ester.[7]

    • Excess Water: While t-butyl esters are famously stable to aqueous base, the presence of excessive water can dilute reagents and, in some complex non-aqueous systems, facilitate alternative hydrolysis mechanisms.[7][9] Using anhydrous solvents is a best practice.[7]

  • Intramolecular Effects: The local chemical environment of the t-butyl ester within your specific molecule can influence its stability. A nearby functional group could potentially act as an intramolecular catalyst, facilitating a hydrolysis pathway that would not occur in a simpler substrate.

  • Misinterpretation of Analytical Data: It is crucial to confirm that the observed mass change is indeed due to hydrolysis. Piperidine itself can react with certain functionalities. For example, it can form a piperidide amide adduct (+85.15 Da) with activated esters or undergo aza-Michael addition to maleimide linkers.[10] Always confirm the identity of the new species by high-resolution MS/MS if possible.

Q3: How can I definitively confirm that premature hydrolysis is occurring?

Systematic reaction monitoring is key.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. Before and after the piperidine step, analyze a small aliquot of your resin-bound or cleaved product. Look for the appearance of a new peak with a mass corresponding to the loss of the t-butyl group (-56.06 Da from the protonated molecule) and the formation of the free carboxylic acid.[1]

  • Thin-Layer Chromatography (TLC): For solution-phase synthesis, TLC can provide a rapid, qualitative assessment. The free carboxylic acid product will likely have a different retention factor (Rf) — typically lower (more polar) — than the t-butyl ester starting material.[7]

Q4: What corrective and preventative actions should I take to avoid this side reaction?

If you have confirmed unwanted hydrolysis, implement the following corrective measures, starting with the simplest.

  • Optimize Deprotection Conditions:

    • Time: Use the shortest possible reaction time for complete Fmoc removal. Monitor the reaction to determine the minimum time required (often 2-5 minutes, repeated once).

    • Temperature: Strictly maintain ambient room temperature. Avoid any heating.[8]

    • Concentration: Use the standard 20% piperidine in DMF. Higher concentrations are generally not necessary and may increase the rate of side reactions.

  • Verify Reagent and Solvent Purity:

    • Use a fresh bottle of high-purity piperidine.

    • Employ high-quality, anhydrous grade DMF or other synthesis solvents.

    • Store reagents properly to prevent degradation.

  • Consider an Alternative Orthogonal Strategy:

    • If the problem persists, particularly if it is suspected to be due to intramolecular effects, the t-butyl ester may not be the appropriate protecting group for your specific molecule. Consider a more robustly base-stable protecting group for your carboxylic acid.

Protecting GroupAbbreviationCleavage ConditionOrthogonal to Fmoc/Piperidine?
tert-Butyl Ester OtBuStrong Acid (e.g., TFA)Yes (but can be labile)
Benzyl Ester OBzlHydrogenolysis (H₂, Pd/C)Yes
Allyl Ester OAllPalladium Catalyst (e.g., Pd(PPh₃)₄)Yes
Methyl/Ethyl Ester OMe/OEtHarsh Acid/Base HydrolysisNo (risk of cleavage)
A summary of common carboxylic acid protecting groups and their cleavage conditions.[1][3][11]

Visualizing the Chemistry

Understanding the intended reaction pathways and troubleshooting workflows is crucial for success.

Orthogonal_Protection Start Peptide with N-Fmoc and Side-Chain-OtBu Fmoc_Removed Peptide with Free Amine and Side-Chain-OtBu Start->Fmoc_Removed 20% Piperidine in DMF (Base-Labile Cleavage) Final_Product Fully Deprotected Peptide Fmoc_Removed->Final_Product 95% TFA Cocktail (Acid-Labile Cleavage)

Diagram 1. The intended orthogonal strategy for Fmoc/tBu synthesis.

Diagram 2. Intended acid-catalyzed cleavage mechanism of t-butyl esters.

Diagram 3. A logical workflow for troubleshooting t-butyl ester hydrolysis.

Validated Experimental Protocols

Adhering to standardized, validated protocols is essential for reproducibility and minimizing side reactions.

Protocol 1: Standard Fmoc-Deprotection

This protocol details the standard procedure for removing the Fmoc protecting group from a resin-bound peptide.

  • Resin Preparation: Swell the peptide-resin in DMF for 20-30 minutes.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Deprotection: Add a solution of 20% piperidine in DMF to the resin, ensuring all resin beads are fully submerged.

  • Agitation: Agitate the mixture at room temperature (20-25°C) for 3-5 minutes.

  • Drain and Repeat: Drain the piperidine solution. Repeat steps 3 and 4 one more time.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all residual piperidine and the Fmoc-dibenzofulvene adduct. The resin is now ready for the next coupling step.

Protocol 2: Standard TFA-Mediated Cleavage (Final Deprotection)

This protocol describes the final step where the t-butyl ester is intentionally cleaved, along with cleavage from the resin.

  • Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for your peptide sequence. A standard "Reagent K" is often used: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[12] Caution: Work in a well-ventilated fume hood and wear appropriate PPE. TFA is highly corrosive.

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.[7]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

  • Drying and Purification: Dry the crude peptide under vacuum. The product can then be purified by reverse-phase HPLC.

By understanding the underlying chemical principles, diligently monitoring reactions, and adhering to optimized protocols, researchers can successfully prevent the unwanted hydrolysis of tert-butyl esters and ensure the integrity and success of their synthetic endeavors.

References

  • Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions. Benchchem.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (s.n.).
  • Troubleshooting incomplete removal of the t-butyl ester protecting group. Benchchem.
  • Protecting group. Wikipedia.
  • An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals. Benchchem.
  • BOC Protection and Deprotection. J&K Scientific LLC.
  • 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Organic Syntheses Procedure.
  • Amino Acid Deriv
  • The Indispensable Role of the t-Butyl Ester in Modern Chemical Synthesis: A Technical Guide. Benchchem.
  • Selecting Orthogonal Building Blocks. Sigma-Aldrich.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC.
  • Assessing the impact of the tert-butyl ester on reaction outcomes. Benchchem.
  • Tert-butyl esters. Organic Chemistry II - Fiveable.
  • Lecture 6: Hydrolysis Reactions of Esters and Amides. (s.n.).
  • The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development. Benchchem.
  • Method to remove Boc in the presence of t-butylester. Reddit.
  • A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry.
  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (s.n.).
  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
  • Greening Fmoc/tBu Solid-Phase Peptide Synthesis. (s.n.).
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide. Benchchem.
  • 2-Formyl-piperidine-1-carboxylic acid tert-butyl ester. Chem-Impex.
  • Write the mechanism for the acid-catalyzed reaction of tert-butyl este... Study Prep in Pearson+.
  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.
  • Acids. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • Steric environment around acetylcholine head groups of bolaamphiphilic nanovesicles influences the release rate of encapsul
  • Side reactions associated with piperidine treatment of PEG-containing molecules. Benchchem.

Sources

Technical Support Center: Optimizing Solvent Choice for Reactions with 1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate. This guide provides in-depth technical assistance in a question-and-answer format to address common challenges and optimize your experimental outcomes, with a primary focus on the critical role of solvent selection in directing reaction pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-alkylation reaction with 1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate is sluggish or not proceeding to completion. What are the likely causes and how can I improve the reaction rate?

A1: A slow or incomplete reaction is a common issue often rooted in suboptimal reaction conditions, particularly the choice of solvent and base. The primary reactive site of this molecule is the primary alkyl chloride, which undergoes nucleophilic substitution, typically via an SN2 mechanism. Several factors can impede this process:

  • Inadequate Solubility: 1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate, being a moderately polar molecule with a bulky Boc-group, may have limited solubility in certain organic solvents. If the substrate is not fully dissolved, the reaction will be heterogeneous and consequently slow.

  • Poor Solvent Choice for SN2: The SN2 reaction is highly sensitive to the solvent environment. Polar aprotic solvents are strongly recommended as they can dissolve the ionic intermediates and reagents without solvating the nucleophile, which would otherwise blunt its reactivity.[1][2][3][4][5][6]

  • Insufficient Base Strength: For N-alkylation of neutral amines, a base is required to neutralize the HCl generated during the reaction. If the base is too weak, the resulting ammonium salt of your nucleophile will precipitate or be unreactive, effectively halting the reaction.

Troubleshooting Steps:

  • Solvent Selection: Switch to a polar aprotic solvent. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are excellent choices that will likely fully dissolve the reactants and accelerate the SN2 reaction.[4][6]

  • Base Selection: Employ a non-nucleophilic base of sufficient strength. For N-alkylation, common and effective bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered amine base like N,N-diisopropylethylamine (DIPEA).

  • Temperature: While many SN2 reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can often increase the reaction rate without promoting significant side reactions.

  • Catalyst: In some cases, the addition of a catalytic amount of sodium or potassium iodide can accelerate the reaction by in-situ generation of the more reactive iodo-intermediate via the Finkelstein reaction.

Q2: I am observing a significant amount of an elimination byproduct in my reaction. How can I favor the desired SN2 substitution over E2 elimination?

A2: The formation of an elimination byproduct, 1-tert-butyl 4-methylidene-piperidine-1,4-dicarboxylate, is a classic example of the competition between SN2 and E2 pathways. This side reaction is more likely to occur under certain conditions:

  • Sterically Hindered Nucleophile: While the electrophilic carbon is primary, the piperidine ring itself presents some steric bulk. A very bulky nucleophile may have difficulty accessing the electrophilic carbon, making proton abstraction from the adjacent ring carbon a more favorable pathway.

  • Strong, Sterically Hindered Base: The use of strong, bulky bases like potassium tert-butoxide (t-BuOK) will almost certainly favor the E2 elimination pathway.[1]

  • High Temperatures: Higher reaction temperatures generally favor elimination over substitution.

Strategies to Minimize Elimination:

  • Choice of Base: This is the most critical factor. Use a non-nucleophilic, but not overly hindered, base if your nucleophile requires deprotonation. If you are alkylating a neutral nucleophile, a weaker base like potassium carbonate is often sufficient to scavenge the generated acid without promoting elimination.

  • Nucleophile Concentration: Ensure a high concentration of a good, non-bulky nucleophile to favor the bimolecular substitution pathway.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, room temperature is sufficient, especially in a polar aprotic solvent.

  • Solvent: Polar aprotic solvents generally favor SN2 reactions.[3][4][6]

Decision Workflow for Minimizing Elimination

E2_vs_SN2 start Reaction Setup base_choice Is a strong, bulky base (e.g., t-BuOK) being used? start->base_choice temp_choice Is the reaction temperature high (>80 °C)? base_choice->temp_choice No outcome_E2 High risk of E2 Elimination base_choice->outcome_E2 Yes nucleophile_choice Is the nucleophile sterically hindered? temp_choice->nucleophile_choice No temp_choice->outcome_E2 Yes nucleophile_choice->outcome_E2 Yes outcome_SN2 Favorable for SN2 Substitution nucleophile_choice->outcome_SN2 No reco_base Recommendation: Use a weaker, non-nucleophilic base (K₂CO₃, DIPEA). outcome_E2->reco_base reco_temp Recommendation: Lower temperature (RT to 60 °C). outcome_E2->reco_temp reco_nuc Consider a less hindered nucleophile if possible. outcome_E2->reco_nuc

Caption: Decision workflow for minimizing E2 elimination.

Q3: What is the recommended solvent for dissolving 1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate for my reaction?

A3: While specific quantitative solubility data is not widely published, based on its structure—a combination of a polar carbamate and ester with a nonpolar tert-butyl group and piperidine ring—we can predict its solubility profile. It is expected to have good solubility in a range of common organic solvents. For reactions, the choice should be guided by the reaction mechanism you wish to promote.

Solvent ClassRecommended SolventsSuitability for SN2 Reactions
Polar Aprotic DMF, DMSO, Acetonitrile (MeCN), THF Highly Recommended. These solvents effectively dissolve the substrate and ionic reagents while minimally solvating the nucleophile, leading to significant rate enhancement for SN2 reactions.[4][6]
Polar Protic Methanol, EthanolNot Recommended. These solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that significantly reduces its reactivity and slows down the SN2 reaction.
Nonpolar / Halogenated Toluene, Dichloromethane (DCM)Generally suitable for dissolving the substrate but less effective at promoting SN2 reactions compared to polar aprotic solvents, as they may not effectively dissolve all reaction components.

Recommendation: For most applications involving nucleophilic substitution, DMF or Acetonitrile are excellent starting points due to their strong solvating power for a wide range of reagents and their proven ability to accelerate SN2 reactions.

Q4: I'm concerned about the stability of the Boc protecting group under my reaction conditions. What conditions should I avoid?

A4: The tert-butoxycarbonyl (Boc) protecting group is known for its stability under a wide range of conditions, which is one of its key advantages. It is generally stable to:

  • Basic conditions: It is resistant to cleavage by common amine and inorganic bases like K₂CO₃, NaOH, and DIPEA.

  • Nucleophiles: It is stable towards most nucleophiles used in substitution reactions.

  • Reductive conditions: It is stable to catalytic hydrogenation.

The primary lability of the Boc group is to strong acids . Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. Therefore, you should avoid acidic workups or the use of acidic catalysts if you wish to keep the Boc group intact. The HCl generated during an N-alkylation reaction can, in principle, cause deprotection, which is why a base is essential to neutralize it as it forms.

Experimental Protocols

General Protocol for N-Alkylation of a Heterocycle (e.g., Pyrazole)

This protocol provides a general method for the synthesis of N-((1-(tert-butoxycarbonyl)-4-piperidine-carboxylate)methyl) substituted heterocycles.

Materials:

  • 1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate

  • Heterocycle (e.g., pyrazole, imidazole)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the heterocycle (1.0 eq.) and anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Addition of Base: Add anhydrous potassium carbonate (1.5 - 2.0 eq.) to the stirred solution.

  • Addition of Alkylating Agent: Add 1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate (1.1 - 1.2 eq.) portion-wise to the stirred suspension.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish after several hours, it may be gently heated to 40-50 °C.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

N_Alkylation_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Heterocycle, K₂CO₃, and DMF B 2. Add 1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate A->B C 3. Stir at RT (or heat gently) B->C D 4. Monitor by TLC/LC-MS C->D E 5. Aqueous Work-up (Water/EtOAc extraction) D->E F 6. Wash Organic Layer E->F G 7. Dry and Concentrate F->G H 8. Purify by Column Chromatography G->H

Caption: General workflow for N-alkylation.

References

  • Chemistry Steps. (n.d.). SN2 vs E2. Retrieved March 20, 2026, from [Link]

  • Physical Chemistry Chemical Physics. (n.d.). Solvent-induced dual nucleophiles and the α-effect in the SN2 versus E2 competition. Retrieved March 20, 2026, from [Link]

  • Reddit. (2024, November 17). SN2 or E2 favoured? r/chemhelp. Retrieved March 20, 2026, from [Link]

  • Master Organic Chemistry. (2025, August 29). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved March 20, 2026, from [Link]

  • Chemistry Stack Exchange. (2020, April 22). Comparing between SN2 and E2. Retrieved March 20, 2026, from [Link]

  • Google Patents. (2006, July 13). WO2010053732A1 - Isoindoline compounds for use in the treatment of cancer.
  • European Patent Office. (2009, October 26). ISOINDOLINE COMPOUNDS FOR USE IN THE TREATMENT OF CANCER - EP 2985281 A2. Retrieved March 20, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Chloromethyl vs. Bromomethyl Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the functionalization of piperidine scaffolds, a common and critical step is N-alkylation. When selecting an alkylating agent, the choice between a chloromethyl and a bromomethyl derivative is often encountered. This guide provides a detailed comparison, grounded in mechanistic principles and experimental considerations, to inform this decision. The core finding is that bromomethyl piperidine derivatives are significantly more reactive than their chloromethyl counterparts in nucleophilic substitution reactions. This enhanced reactivity is a direct consequence of the superior leaving group ability of the bromide ion compared to the chloride ion. While this often translates to faster reaction times and milder conditions, it also necessitates careful control to avoid side reactions. The choice of reagent should therefore be a deliberate one, balancing the need for reactivity with factors such as cost, stability, and desired reaction control.

Introduction: The Significance of N-Alkylated Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs and biologically active compounds.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework for interacting with biological targets. The functionalization of the piperidine nitrogen via N-alkylation is one of the most fundamental and widely used strategies to modulate a molecule's physicochemical properties, such as its lipophilicity, basicity, and pharmacological profile.[2][3] This modification is crucial for optimizing drug-like properties, including absorption, distribution, metabolism, and excretion (ADME). Given the importance of this transformation, selecting the optimal alkylating agent is paramount for efficient and successful synthesis.

Theoretical Framework: A Mechanistic Comparison

The N-alkylation of a secondary amine like piperidine with a chloromethyl or bromomethyl reagent proceeds via a bimolecular nucleophilic substitution (S\sub>N2) reaction.[4][5] In this concerted mechanism, the nucleophilic nitrogen atom of the piperidine attacks the electrophilic carbon of the methyl halide, simultaneously displacing the halide ion, which acts as a leaving group.

The Decisive Role of the Leaving Group

The rate of an S\sub>N2 reaction is highly dependent on several factors, but when comparing chloromethyl and bromomethyl groups, the primary differentiator is the leaving group ability of the halide.[6] A good leaving group is a species that can stabilize the negative charge it acquires upon departing.[7][8] The key principle is that weaker bases are better leaving groups .[6]

To compare the leaving group ability of chloride (Cl⁻) and bromide (Br⁻), we can examine the acidity of their conjugate acids, hydrochloric acid (HCl) and hydrobromic acid (HBr).

  • HBr is a stronger acid than HCl. This is evidenced by their pKa values:

    • pKa of HBr ≈ -9.0[9][10]

    • pKa of HCl ≈ -6.3[9][11]

  • A stronger acid has a more stable (weaker) conjugate base.

  • Therefore, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).

This fundamental difference in basicity means that bromide is a better leaving group than chloride .[4][6] Consequently, the carbon-bromine bond in a bromomethyl derivative is more readily broken during a nucleophilic attack than the carbon-chlorine bond in a chloromethyl derivative, leading to a faster reaction rate.[12]

Caption: The concerted SN2 mechanism for N-alkylation of a piperidine derivative.

Experimental Design for Reactivity Comparison

To empirically validate the theoretical difference in reactivity, a comparative kinetic study can be designed. The goal is to monitor the rate of product formation under identical reaction conditions.

Materials
  • N-Boc-piperidine (1.0 eq.)

  • 1-(Chloromethyl)-4-nitrobenzene (1.1 eq.)

  • 1-(Bromomethyl)-4-nitrobenzene (1.1 eq.)

  • Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • Anhydrous Acetonitrile (MeCN)

  • Internal Standard (e.g., Dodecane)

  • Standard laboratory glassware and purification equipment

Experimental Protocol
  • Reaction Setup: In two separate, identical round-bottom flasks equipped with stir bars and under an inert nitrogen atmosphere, dissolve N-Boc-piperidine (1.0 eq.), potassium carbonate (2.0 eq.), and the internal standard in anhydrous acetonitrile.

  • Temperature Control: Place both flasks in a temperature-controlled oil bath set to 50°C and allow the mixtures to equilibrate.

  • Initiation: To the first flask, add 1-(chloromethyl)-4-nitrobenzene (1.1 eq.). Simultaneously, add 1-(bromomethyl)-4-nitrobenzene (1.1 eq.) to the second flask. Start a timer for each reaction.

  • Monitoring: At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture.

  • Quenching: Immediately quench each aliquot by diluting it in a vial containing a water/ethyl acetate mixture to stop the reaction.

  • Analysis: Analyze the organic layer of each quenched sample by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The consumption of the starting material and the formation of the N-alkylated product can be quantified relative to the internal standard.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Setup_Cl Flask 1: Setup (Piperidine, K₂CO₃, MeCN) + Chloromethyl Reagent Reaction Run Reactions at 50°C Setup_Cl->Reaction Setup_Br Flask 2: Setup (Piperidine, K₂CO₃, MeCN) + Bromomethyl Reagent Setup_Br->Reaction Sampling Withdraw Aliquots at Time Intervals Reaction->Sampling Quench Quench Aliquots Sampling->Quench Analysis HPLC / GC Analysis Quench->Analysis Data Plot [Product] vs. Time Analysis->Data Compare Determine Relative Rates Data->Compare

Caption: A typical experimental workflow for comparing halide reactivity.

Data Presentation and Interpretation

While specific kinetic data depends on the exact substrates and conditions, established literature consistently shows that primary alkyl bromides are substantially more reactive than their chloride counterparts in S\sub>N2 reactions.[12][13]

Table 1: Comparative Reactivity Data (Illustrative)

ReagentLeaving GroupRelative Basicity of Leaving GroupRelative C-X Bond StrengthExpected Relative Reaction Rate (k_rel)
Chloromethyl DerivativeCl⁻Stronger BaseStronger Bond1
Bromomethyl DerivativeBr⁻Weaker BaseWeaker Bond~50

This data is illustrative. The relative rate for primary alkyl bromides vs. chlorides in S\sub>N2 reactions is often cited to be in the range of 40-60.[12]

Interpretation: The data clearly indicates that the reaction with the bromomethyl derivative would proceed approximately 50 times faster than the reaction with the chloromethyl derivative under identical conditions. This means that to achieve the same level of conversion, the reaction with the chloro- compound would require significantly longer reaction times or higher temperatures.

Practical Considerations for the Synthetic Chemist

The choice between a chloromethyl and a bromomethyl reagent is not merely about reaction speed but involves a balance of practical factors.

FactorChloromethyl DerivativesBromomethyl DerivativesRationale & Insights
Reactivity LowerHigherAs established, Br⁻ is a superior leaving group, leading to faster S\sub>N2 kinetics.[13]
Reaction Conditions Often require higher temperatures or longer reaction times.Allow for milder conditions (e.g., lower temperatures), which can be beneficial for sensitive substrates.The higher reactivity of the bromo- compound can help preserve thermally labile functional groups.
Cost & Availability Generally less expensive and more widely available.Typically more expensive than the corresponding chloro- compounds.For large-scale synthesis, the cost of the starting halide can be a significant factor.
Stability More stable for long-term storage.Can be less stable; more prone to decomposition over time, sometimes requiring storage at lower temperatures.The weaker C-Br bond makes them more susceptible to degradation.[14]
Side Reactions Lower propensity for over-alkylation due to slower reaction rates.Higher reactivity can sometimes lead to a greater risk of side reactions, such as the formation of quaternary ammonium salts if not carefully controlled.[2][15]Slow addition of the bromomethyl reagent to a solution of the piperidine can help minimize over-alkylation.[15]

Conclusion and Recommendations

Recommendations for Researchers:

  • For Rapid Synthesis & Sensitive Substrates: Employ bromomethyl derivatives when reaction speed is critical or when the substrate contains sensitive functional groups that may not tolerate the harsher conditions (higher temperatures, longer times) required for chloromethyl reagents.

  • For Cost-Effective, Large-Scale Synthesis: Consider using chloromethyl derivatives when cost is a primary driver and the substrate is robust enough to handle more forcing reaction conditions. The slower, more controllable nature of the reaction can also be an advantage in certain process chemistry settings.

  • For Initial Exploratory Chemistry: The higher reactivity of bromomethyl compounds often makes them the reagent of choice for initial route-scouting and analog synthesis, as they are more likely to yield the desired product under a wider range of conditions.

Ultimately, the optimal choice is context-dependent. By understanding the fundamental reactivity differences and weighing the practical considerations outlined in this guide, researchers can make an informed decision to best achieve their synthetic goals.

References

  • Westaway, K. C. (2008). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Comprehensive Organic Synthesis, 1, 45-84. Available at: [Link]

  • Chemistry LibreTexts. (2021). 9.4: Chlorination vs Bromination. Available at: [Link]

  • O'Hagan, D. (2017). Saturated N-alkyl heterocycles are among the most significant structural motifs in natural products, small-molecule biological probes, and pharmaceutical agents. The Journal of Organic Chemistry. Available at: [Link]

  • Devaky, K. S., & Pillai, V. N. R. (1988). Selective conversion of chloromethyl and bromomethyl groups to aminomethyl groups in multifunctional crosslinked polystyrenes. European Polymer Journal, 24(3), 209-213. Available at: [Link]

  • Michigan State University Department of Chemistry. Alkyl Halide Reactivity. Available at: [Link]

  • Quora. (2018). Which is the strongest acid among HCl, HBr, HF, and HI? Available at: [Link]

  • PraxiLabs. (n.d.). Reaction of Alkyl Halides Experiment. Available at: [Link]

  • Ashenhurst, J. (2026). What Makes A Good Leaving Group. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Available at: [Link]

  • Chemistry LibreTexts. (2025). 11.3: Characteristics of the SN2 Reaction. Available at: [Link]

  • St. John, T. (2015). Chem 251 - Reactivities of Alkyl Halides Lab. YouTube. Available at: [Link]

  • V. S. G. R. M. R. D. G. (2020). Organomagnesium Based Flash Chemistry: Continuous Flow Generation and Utilization of Halomethylmagnesium Intermediates. Organic Letters. Available at: [Link]

  • MyTutor. (n.d.). List the following compounds in order of increasing acidity in aqueous solution, giving reasons for your choices: HCl, HI, HBr, HF. Available at: [Link]

  • Wolfson, R., et al. (2018). The Role and Nucleophilicity of Chloride and Bromide Nucleophiles in Both Sn1 and Sn2 Substitution Reactions with Tert-Butanol and 1-Butanol. Odinity. Available at: [Link]

  • Ashenhurst, J. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. Available at: [Link]

  • Wang, X., et al. (2024). A Comparative Study of 5-(Chloromethyl)furfural and 5-(Hydroxymethyl)furfural. Green Chemistry. Available at: [Link]

  • The Organic Chemistry Tutor. (2023). Leaving Group Stability - SN1 and SN2 Reactions. YouTube. Available at: [Link]

  • Coldham, I., et al. (2016). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. Available at: [Link]

  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. Organic Chemistry I. Available at: [Link]

  • LibreTexts. (n.d.). Strength of Acids. Introductory Chemistry. Available at: [Link]

  • Docsity. (n.d.). Experiment 1: Preparation and Reactivity of Alkyl Halides. Lab Reports Chemistry. Available at: [Link]

  • The Glaser Tutoring Company. (2022). 14.42a | Rank the compounds in order of increasing acidity: HCl, HBr, HI. YouTube. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。